Thienopyridone
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOPOZVLBHOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018454-97-1 | |
| Record name | Thienopyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thienopyridone: A Technical Guide to its Role as a PRL Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of thienopyridone, a potent inhibitor of the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases (PTPs). PRL phosphatases, particularly PRL-1, PRL-2, and PRL-3, are frequently overexpressed in various human cancers and are implicated in promoting tumor progression, metastasis, and invasion. This compound has emerged as a valuable chemical tool for studying the function of PRL phosphatases and as a lead compound for the development of novel anti-cancer therapeutics. This document details the mechanism of action of this compound, its inhibitory activity, and its effects on key cellular signaling pathways. Furthermore, it provides detailed experimental protocols for assays commonly used to characterize its biological activity and includes visualizations of the relevant signaling pathways.
Introduction to PRL Phosphatases and this compound
The Phosphatase of Regenerating Liver (PRL) family, consisting of PRL-1 (PTP4A1), PRL-2 (PTP4A2), and PRL-3 (PTP4A3), are dual-specificity phosphatases that play crucial roles in cell growth, differentiation, and motility.[1] Aberrant expression of PRLs has been strongly linked to the progression and metastasis of numerous cancers, making them attractive targets for therapeutic intervention.[2]
This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of all three PRL isoforms.[3] Its discovery has provided a critical tool to probe the biological functions of PRL phosphatases and to validate them as therapeutic targets in oncology.
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of PRL phosphatase activity. While initially believed to be a competitive inhibitor, further studies have revealed a more complex mechanism. It is proposed that this compound and its derivatives act as redox-active compounds that lead to the oxidation of the catalytic cysteine residue within the active site of PRL phosphatases.[4] This oxidation renders the enzyme inactive, thereby blocking its ability to dephosphorylate target substrates. The selectivity of this compound for PRL phosphatases may be attributed to a higher susceptibility of the catalytic cysteine in PRLs to oxidation compared to other phosphatases.[4]
Quantitative Data on this compound Activity
This compound exhibits potent inhibitory activity against all three PRL isoforms in the nanomolar range. Furthermore, it has been shown to inhibit the growth of various cancer cell lines at micromolar concentrations.
| Parameter | PRL-1 | PRL-2 | PRL-3 | Reference |
| IC50 (nM) | 173 | 277 | 128 | [3] |
Table 1: In vitro inhibitory activity of this compound against PRL phosphatases.
| Cell Line | Assay | EC50 (µM) | Reference |
| RKO (colon cancer) | Anchorage-Independent Growth | 3.29 | [3] |
| HT-29 (colon cancer) | Anchorage-Independent Growth | 3.05 | [3] |
Table 2: Cellular activity of this compound in cancer cell lines.
While this compound is reported to have minimal effects on other phosphatases, comprehensive quantitative data from a broad selectivity panel is an area of ongoing research.[3]
Key Signaling Pathways Modulated by this compound
By inhibiting PRL phosphatases, this compound modulates several critical signaling pathways implicated in cancer progression.
PI3K/Akt Signaling Pathway
PRL-3 is known to activate the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and proliferation.[5] PRL-3 can downregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[6] Inhibition of PRL-3 by this compound is expected to restore PTEN function, leading to the suppression of Akt activation and downstream signaling events that promote tumorigenesis.
Rho GTPase Signaling Pathway
PRL-1 has been shown to activate the RhoA signaling pathway, which is crucial for regulating the actin cytoskeleton, cell adhesion, and migration.[7] PRL-1 can interact with and inhibit p115 RhoGAP, a GTPase-activating protein that negatively regulates RhoA.[7] By inhibiting PRL-1, this compound can restore p115 RhoGAP activity, leading to the inactivation of RhoA and a reduction in cancer cell motility and invasion.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PRL Phosphatase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PRL phosphatases.
Materials:
-
Recombinant human PRL-1, PRL-2, and PRL-3 enzymes
-
This compound
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add a fixed amount of recombinant PRL enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding a solution of DiFMUP to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for a specified period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
6-well or 24-well tissue culture plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.
-
Measure the width of the wound at different time points for each condition.
-
Quantify the extent of cell migration by calculating the percentage of wound closure over time compared to the control.
Anchorage-Independent Growth (Soft Agar) Assay
This assay evaluates the ability of this compound to inhibit the transformed phenotype of cancer cells, specifically their ability to grow without attachment to a solid surface.
Materials:
-
Cancer cell line of interest (e.g., RKO, HT-29)
-
Complete cell culture medium
-
This compound
-
Agar (e.g., Noble agar)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and resuspend the cancer cells in complete medium.
-
Mix the cell suspension with a 0.3% agar solution in complete medium containing different concentrations of this compound or vehicle control.
-
Carefully layer this cell-agar mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the respective treatments periodically to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies and measure their size under a microscope.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the control.
Conclusion and Future Directions
This compound is a potent and valuable tool for investigating the roles of PRL phosphatases in cancer biology. Its ability to inhibit PRLs and modulate key oncogenic signaling pathways highlights the therapeutic potential of targeting these enzymes. The primary concern regarding its mechanism of action through cysteine oxidation warrants further investigation into its selectivity and potential off-target effects. Future research should focus on developing this compound analogs with improved specificity and drug-like properties. Additionally, a more comprehensive understanding of the full spectrum of PRL substrates will be crucial for elucidating the precise downstream consequences of PRL inhibition and for the development of more targeted anti-cancer strategies.
References
- 1. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. PRL-3 down-regulates PTEN expression and signals through PI3K to promote epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRL-1 Protein Promotes ERK1/2 and RhoA Protein Activation through a Non-canonical Interaction with the Src Homology 3 Domain of p115 Rho GTPase-activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Redox Activity of Thienopyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyridone core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. A critical aspect of its molecular behavior, and one that likely underpins much of its therapeutic potential and liabilities, is its redox activity. This technical guide provides a comprehensive overview of the redox properties of this compound derivatives. It covers their synthesis, antioxidant potential, electrochemical characteristics, and their roles in modulating key signaling pathways. This document is intended to be a resource for researchers engaged in the discovery and development of this compound-based therapeutics, providing both foundational knowledge and detailed experimental methodologies.
Introduction to this compound and its Redox Significance
Thienopyridones are a class of heterocyclic compounds characterized by a fused thiophene and pyridine ring system. This structural motif has garnered significant attention in drug discovery, with derivatives showing promise as antiplatelet agents, activators of AMP-activated protein kinase (AMPK), and inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3)[1]. The electron-rich nature of the thiophene ring, coupled with the pyridone moiety, imparts a propensity for oxidation-reduction reactions. This redox activity is a double-edged sword; it can be harnessed for therapeutic effect, such as scavenging reactive oxygen species (ROS), but it may also lead to off-target effects and metabolic liabilities. A thorough understanding of the structure-redox activity relationship is therefore paramount for the rational design of safe and efficacious this compound-based drugs.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of a substituted thiophene ring followed by annulation of the pyridone ring. For instance, 3-aminothiophene-2-carboxylates or 2-aminothiophene-3-carbonitriles are versatile starting materials that can be cyclized with appropriate reagents to form the this compound core. The diversity of commercially available starting materials and the robustness of these synthetic methods allow for the introduction of a wide array of substituents on both the thiophene and pyridine rings, enabling the fine-tuning of the molecule's physicochemical and redox properties.
Assessment of Antioxidant Activity
The antioxidant potential of this compound derivatives is a key aspect of their redox profile. Several in vitro and cell-based assays are employed to quantify this activity.
Data Presentation: Antioxidant Activity of this compound Derivatives
A comprehensive review of the literature did not yield a single, consolidated dataset for the antioxidant activity of a wide range of this compound derivatives. The following table is a template illustrating how such data, typically presented as IC50 values (the concentration required to inhibit 50% of the radical activity), would be structured for comparative analysis. Lower IC50 values indicate higher antioxidant potency.
| Compound ID | R1 | R2 | R3 | DPPH IC50 (µM) | ABTS IC50 (µM) |
| TP-001 | H | H | H | Data not available | Data not available |
| TP-002 | OCH3 | H | H | Data not available | Data not available |
| TP-003 | H | Cl | H | Data not available | Data not available |
| TP-004 | H | H | NO2 | Data not available | Data not available |
| Trolox (Std.) | - | - | - | Reference Value | Reference Value |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0. Prepare a series of concentrations of the this compound test compounds in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution to the DPPH working solution. For the control, add the same volume of solvent to the DPPH solution. A blank well should contain only the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: Prepare various concentrations of the this compound test compounds. Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.
-
Loading of Probe and Compound: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and the this compound test compound at various concentrations.
-
Induction of Oxidative Stress: After incubation, wash the cells again and add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents per mole of the compound.
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of this compound derivatives. It provides information on their oxidation and reduction potentials, the reversibility of the redox processes, and the number of electrons transferred.
Data Presentation: Redox Potentials of this compound Derivatives
| Compound ID | R1 | R2 | R3 | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility |
| TP-001 | H | H | H | Data not available | Data not available | Data not available | Data not available |
| TP-002 | OCH3 | H | H | Data not available | Data not available | Data not available | Data not available |
| TP-003 | H | Cl | H | Data not available | Data not available | Data not available | Data not available |
| TP-004 | H | H | NO2 | Data not available | Data not available | Data not available | Data not available |
Epa: Anodic peak potential (Oxidation); Epc: Cathodic peak potential (Reduction); ΔEp = Epa - Epc
Experimental Protocol: Cyclic Voltammetry
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the this compound test compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E1/2), an indicator of the thermodynamic ease of the redox process, can be calculated as (Epa + Epc) / 2 for a reversible system. The peak separation (ΔEp) provides information about the electron transfer kinetics; for a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
Role in Signaling Pathways
The redox properties of thienopyridones can influence their interaction with biological targets and their modulation of cellular signaling pathways.
AMPK Activation
Certain this compound derivatives, such as A-769662, are known to allosterically activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[1]. The activation of AMPK by these compounds can have therapeutic implications for metabolic diseases like type 2 diabetes.
Caption: AMPK signaling pathway activated by this compound.
PTP4A3 Inhibition
This compound derivatives have also been identified as inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3), a phosphatase implicated in cancer progression and metastasis. The inhibition of PTP4A3 can disrupt downstream signaling cascades involved in cell proliferation and migration.
Caption: PTP4A3 signaling pathway inhibited by this compound.
Workflow for Assessing this compound Redox Activity
A systematic workflow is essential for characterizing the redox properties of novel this compound derivatives.
Caption: Workflow for redox activity assessment.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting a range of diseases. Its inherent redox activity is a key determinant of its biological effects. This guide has provided an overview of the methods used to characterize the redox properties of this compound derivatives and their impact on cellular signaling. Future research should focus on building a comprehensive library of this compound analogs and systematically evaluating their antioxidant and electrochemical properties. This will enable the development of robust structure-activity relationships, guiding the design of next-generation this compound drugs with optimized efficacy and minimized redox-related liabilities. Further investigation into the interplay between the redox cycling of these compounds and their direct interactions with protein targets will provide deeper insights into their mechanisms of action.
References
Thienopyridones as Selective Activators of AMP-Activated Protein Kinase (AMPK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or exercise. This activation triggers a cascade of downstream events aimed at restoring energy homeostasis, making AMPK an attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Thienopyridones have emerged as a promising class of direct, small-molecule activators of AMPK, exhibiting a unique mechanism of action and selectivity for specific AMPK isoforms. This technical guide provides an in-depth overview of thienopyridones as selective AMPK activators, focusing on their mechanism of action, quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action: Allosteric Activation and Isoform Selectivity
Thienopyridone compounds, such as the well-characterized A-769662 and PF-06409577, activate AMPK through a direct, allosteric mechanism that is distinct from the canonical activation by AMP.[1][2] Their primary mode of action involves binding to a site on the AMPK complex that is separate from the AMP-binding sites on the γ subunit.[1] This binding event induces a conformational change that both allosterically activates the kinase and, importantly, inhibits the dephosphorylation of a critical threonine residue (Thr-172) in the activation loop of the α subunit.[2]
A key feature of thienopyridones is their selectivity for AMPK complexes containing the β1 subunit.[1] The binding site for these compounds involves the carbohydrate-binding module (CBM) of the β1 subunit. This isoform selectivity is a significant advantage in drug development, as it allows for targeted activation of AMPK in specific tissues, potentially minimizing off-target effects.
Quantitative Data: Potency and Selectivity of this compound Activators
The potency and selectivity of this compound derivatives have been characterized using various in vitro assays. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of these activators. Below is a summary of publicly available data for representative this compound compounds.
| Compound | AMPK Isoform | Assay Type | EC50 (nM) | Reference |
| A-769662 | Rat Liver (mixed isoforms) | Cell-free | 800 | [3] |
| α1β1γ1 | TR-FRET | - | ||
| α2β1γ1 | TR-FRET | - | ||
| β2-containing isoforms | TR-FRET | >40,000 | ||
| PF-06409577 | α1β1γ1 | TR-FRET | 7 | N/A |
| α2β1γ1 | TR-FRET | 6.8 | N/A | |
| α1β2γ1 / α2β2γ1 | TR-FRET | >4,000 | N/A |
Experimental Protocols
In Vitro AMPK Activation Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a common method for quantifying the direct activation of purified AMPK isoforms by this compound compounds. The LanthaScreen™ TR-FRET platform is frequently utilized for this purpose.
Materials:
-
Purified, active AMPK heterotrimers (e.g., α1β1γ1, α1β2γ1)
-
This compound compound of interest
-
LanthaScreen™ Certified Kinase Buffer
-
Fluorescently labeled peptide substrate (e.g., GFP-tagged substrate)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
EDTA (for stopping the reaction)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the purified AMPK enzyme and the fluorescently labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Add 10 µL of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and the acceptor fluorophore wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular Target Engagement Assay: Western Blot for Phospho-ACC
This protocol details how to assess the activation of AMPK in a cellular context by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound compound of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the this compound compound or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total ACC to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-ACC and total ACC. Calculate the ratio of phospho-ACC to total ACC to determine the extent of AMPK activation.
Visualizations
Signaling Pathway of this compound-Mediated AMPK Activation
References
- 1. This compound drugs are selective activators of AMP-activated protein kinase beta1-containing complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Discovery and SAR development of thienopyridones: a class of small molecule AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Biological Landscape of Thienopyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridones represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the thienopyridone core, with a focus on its role as a modulator of key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into this promising scaffold.
Chemical Structure and Physicochemical Properties
| Property | Value | Reference Compound |
| Molecular Formula | C₁₃H₁₀N₂OS | 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one |
| Molecular Weight | 242.30 g/mol | 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one |
| Melting Point | 118-119 °C | A thienopyridine derivative |
| pKa | 3.88 ± 0.19 (Predicted) | 2-(3-METHYL-2-THIENYL)PYRIDINE |
Biological Activities and Pharmacological Data
Thienopyridones have been identified as potent modulators of several important biological targets, leading to a range of therapeutic applications. Their primary activities include antiplatelet, anticancer, and metabolic regulation effects.
Antiplatelet Activity
This compound derivatives are known inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. This inhibitory action forms the basis of their use as antiplatelet agents.[1][2]
| Target | Compound Type | IC₅₀ / ED₅₀ | Assay |
| P2Y12 Receptor | Thienopyridine derivatives | Varies | Light Transmittance Aggregometry, VASP Phosphorylation Assay |
Anticancer Activity
Thienopyridones have demonstrated significant potential as anticancer agents through the inhibition of Protein of Regenerating Liver (PRL) phosphatases, particularly PRL-3, which is implicated in cancer metastasis.[3][4]
| Target | Compound | IC₅₀ | Cell Line |
| PRL-1 | This compound | 173 nM | - |
| PRL-2 | This compound | 277 nM | - |
| PRL-3 | This compound | 128 nM | - |
| Tumor Cell Growth | This compound | EC₅₀: 3.29 µM | RKO cells |
| Tumor Cell Growth | This compound | EC₅₀: 3.05 µM | HT-29 cells |
Metabolic Regulation
Certain this compound derivatives act as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activity suggests their potential in the treatment of metabolic disorders like type 2 diabetes.[5][6]
| Target | Compound Type | Effect | Assay |
| AMPK | This compound derivatives | Activation | SAMS Peptide Kinase Assay |
Experimental Protocols
Synthesis of Thienopyridine Derivatives
The synthesis of this compound scaffolds can be achieved through various multi-component condensation reactions. A general approach is outlined below.
General Procedure for the Synthesis of Amino-3,5-dicyanopyridine and subsequent cyclization to Thieno[2,3-b]pyridine: [7]
-
Step 1: Synthesis of Amino-3,5-dicyanopyridine Intermediates. A mixture of malononitrile, an appropriate aldehyde, and a suitable halide is subjected to a multicomponent condensation reaction with hydrogen sulfide in the presence of a catalytic amount of trimethylamine. This initially forms a cyanothioacetamide intermediate, which undergoes a Knoevenagel condensation with the aldehyde. Further reaction with malononitrile and subsequent intramolecular cyclization yields the 3,4-substituted phenyl-2,6-diamino-3,5-dicyano-4H-thiopyran.
-
Step 2: Ring Closure to Thieno[2,3-b]pyridine. The intermediate amino-3,5-dicyanopyridine is dissolved in ethanol. A few drops of potassium hydroxide solution are added, and the reaction mixture is heated under reflux for 3 hours. The resulting solid thieno[2,3-b]pyridine derivative is collected upon cooling and can be purified by recrystallization.
Biological Assays
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation of the remaining blood.
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmittance is established.
-
The P2Y12 agonist, adenosine diphosphate (ADP), is added to the PRP at a final concentration of 10-20 µmol/L.[8]
-
The change in light transmittance is recorded over 3-10 minutes as the platelets aggregate.[6]
-
The aggregometer measures the increase in light transmission, with 100% aggregation being the transmittance through the corresponding PPP.
-
The inhibitory effect of a this compound compound is determined by pre-incubating the PRP with the compound before the addition of ADP and comparing the aggregation to a vehicle control.
-
Principle: This flow cytometry-based assay measures the phosphorylation state of VASP, which is regulated by the P2Y12 receptor-mediated inhibition of adenylyl cyclase. Inhibition of the P2Y12 receptor by a this compound leads to an increase in VASP phosphorylation.[9]
-
Procedure:
-
Whole blood samples are incubated with PGE1 (which stimulates VASP phosphorylation) alone or in the presence of ADP (which inhibits VASP phosphorylation via P2Y12).
-
After incubation, the cells are fixed and permeabilized.
-
The phosphorylated VASP is labeled with a specific fluorescently-tagged monoclonal antibody.
-
The fluorescence intensity is measured by flow cytometry.
-
A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensities of the samples treated with PGE1 alone versus PGE1 and ADP. A higher PRI indicates lower P2Y12 receptor inhibition.
-
-
Principle: This assay measures the kinase activity of AMPK by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate, SAMS peptide.
-
Procedure:
-
Purified AMPK is incubated in a reaction buffer containing the SAMS peptide (HMRSAMSGLHLVKRR), MgCl₂, and [γ-³²P]ATP.
-
The reaction is carried out at 30°C for 10-15 minutes with shaking.[10][11]
-
The reaction is quenched by spotting the mixture onto P81 phosphocellulose paper.
-
The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the SAMS peptide is quantified by liquid scintillation counting.
-
The effect of a this compound activator is determined by including it in the reaction mixture and comparing the resulting activity to a control.
-
-
Principle: This assay measures the phosphatase activity of PRL enzymes by detecting the dephosphorylation of a fluorogenic substrate.
-
Procedure:
-
Recombinant PRL enzyme is incubated with a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), in an appropriate assay buffer.
-
The reaction is allowed to proceed at a controlled temperature.
-
The dephosphorylation of the substrate by PRL results in the release of a fluorescent product.
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
The inhibitory activity of a this compound compound is determined by pre-incubating the enzyme with the compound before adding the substrate and measuring the reduction in the rate of fluorescence increase.
-
Signaling Pathways and Experimental Workflows
P2Y12 Signaling Pathway
Thienopyridones act as antagonists of the P2Y12 receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in reduced protein kinase A (PKA) activity and consequently decreased phosphorylation of VASP. Dephosphorylated VASP promotes platelet activation and aggregation. By blocking the P2Y12 receptor, thienopyridones maintain higher levels of cAMP and phosphorylated VASP, thereby inhibiting platelet aggregation.[12][13]
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
This compound derivatives can allosterically activate AMPK. AMPK is a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. It is activated by an increase in the cellular AMP/ATP ratio. Upstream kinases like LKB1 and CaMKKβ phosphorylate the α subunit at Threonine 172, leading to its activation. Activated AMPK then phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.[5][14]
Caption: AMPK signaling pathway and activation by this compound.
Drug Discovery Workflow for Novel this compound-Based Kinase Inhibitors
The discovery of novel this compound-based kinase inhibitors follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical drug discovery workflow for kinase inhibitors.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. Its demonstrated activity as an antiplatelet agent, a potential anticancer therapeutic, and a metabolic regulator underscores its importance in medicinal chemistry. This guide provides a foundational understanding of the chemical and biological properties of thienopyridones, along with detailed experimental protocols to aid researchers in their exploration of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. AMPK activity assay [bio-protocol.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y12 - Wikipedia [en.wikipedia.org]
- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Thienopyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the thienopyridone scaffold has garnered significant attention due to its structural similarity to purine bases and its proven versatility in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel this compound derivatives, offering a comprehensive resource for professionals in the field of drug development.
Synthetic Strategies: Crafting the this compound Core
The synthesis of the this compound core, primarily the thieno[2,3-b]pyridine and thieno[3,2-c]pyridine isomers, is a critical first step in the development of new derivatives.[2][3] The methodologies employed are often adaptable, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Synthesis of Thieno[2,3-b]pyridines
A prevalent method for the synthesis of thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines.[3][4] This approach offers a versatile route to a variety of substituted thienopyridines.
A common synthetic pathway, adapted from established methods, begins with the reaction of substituted cycloalkanones with ethyl formate in the presence of a base like sodium ethoxide to form enolate salts.[5] These intermediates are then further reacted to construct the thienopyridine core. For instance, the synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamides can be achieved by reacting 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various 2-chloro-N-(substituted phenyl)acetamides.[6]
Another established route involves the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with different reagents to introduce substituents at various positions.[7][8] For example, treatment with chloroacetyl chloride can yield chloroacetamide derivatives, which can be further modified.[7]
Synthesis of Thieno[3,2-c]pyridines
The synthesis of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones has been reported, demonstrating the construction of this particular isomer for the development of new antibacterial agents.[9][10] These syntheses often involve multi-step reactions to build the fused ring system.
A logical workflow for a generalized synthesis of this compound derivatives is depicted below.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Thienopyridone Scaffold: A Privileged Structure in Drug Discovery
A Technical Guide to the Structure-Activity Relationship of Thienopyridone Compounds for Researchers, Scientists, and Drug Development Professionals
The this compound core, a bicyclic heteroaromatic system, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse range of bioactive molecules targeting various enzymes and receptors implicated in a multitude of diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, offering valuable insights for researchers and drug development professionals. We will delve into their therapeutic applications, summarize key quantitative data, detail experimental protocols for their biological evaluation, and visualize the intricate signaling pathways they modulate.
Therapeutic Landscape of this compound Derivatives
This compound-based compounds have demonstrated significant potential across a wide spectrum of therapeutic areas, including metabolic disorders, oncology, infectious diseases, and bone regeneration. Their biological activities are intricately linked to the nature and position of substituents on the this compound core, allowing for fine-tuning of their potency and selectivity.
Metabolic Modulation: AMPK Activation
A notable class of this compound derivatives acts as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity.
Oncology: A Multi-pronged Attack on Cancer
The this compound scaffold has yielded a plethora of anticancer agents with diverse mechanisms of action. These include inhibitors of key signaling proteins such as Checkpoint Kinase 1 (CHK1), Phosphatase of Regenerating Liver (PRL), and the Recepteur d'Origine Nantais (RON) splice variants.[2][3][4] Furthermore, this compound derivatives have shown direct cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer.[5][6]
Combating Bacterial Infections
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Certain tetracyclic thienopyridones have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[6]
Bone Regeneration: Anabolic Agents
Thienopyridine derivatives, closely related to thienopyridones, have been identified as promising bone anabolic agents.[7] They promote osteoblastic differentiation and enhance bone mineral density, offering a potential therapeutic strategy for osteoporosis and other bone-related disorders.[7]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative biological data for representative this compound compounds, providing a clear comparison of their activities and highlighting key SAR trends.
Table 1: this compound Derivatives as Anticancer Agents
| Compound | Target/Cell Line | IC50/EC50 (µM) | Reference |
| 1g | HepG2 (HCC) | 0.016 | [5] |
| Doxorubicin (control) | HepG2 (HCC) | 0.37 | [5] |
| Compound 70 | CHK1 | 0.001 | [2] |
| This compound | PRL-1 | 0.173 | [3] |
| This compound | PRL-2 | 0.277 | [3] |
| This compound | PRL-3 | 0.128 | [3] |
| This compound | RKO (colon cancer) | 3.29 | [3] |
| This compound | HT-29 (colon cancer) | 3.05 | [3] |
| Compound 15f | RON kinase | 0.00039 | [4] |
| Compound 15f | KM12C (colon cancer) | 0.007 | [4] |
| Compound 9b-e | MCF-7 (breast cancer) | 1.6 - 2.8 | [6] |
| Compound 9b-e | A549 (lung cancer) | 2.6 - 6.9 | [6] |
Table 2: this compound Derivatives as Antibacterial Agents
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9a-c, 9e | Bacillus subtilis | 0.000015 - 0.007 | [6] |
| 9a-c, 9e | Bacillus megaterium | 0.000015 - 0.007 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.
Cell Viability Assay (MTT Assay) for HepG2 Cells
This protocol is adapted from studies evaluating the anti-hepatocellular carcinoma activity of this compound derivatives.[5]
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the this compound compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Kinase Inhibition Assay (e.g., CHK1)
This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against protein kinases like CHK1.[2]
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. Each well contains the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20), the CHK1 enzyme, the peptide substrate (e.g., a synthetic peptide derived from a known CHK1 substrate), and the this compound compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM).
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is based on standard methods for determining the antibacterial efficacy of compounds like the tetracyclic thienopyridones.[6]
-
Bacterial Culture Preparation: The bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The this compound compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells.
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action of this compound compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: AMPK Signaling Pathway Activation by this compound Compounds.
Caption: Anticancer Mechanisms of this compound Derivatives.
Caption: Drug Discovery Workflow for this compound Compounds.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration of this chemical space. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable class of compounds.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyridone: A Novel Bone Anabolic Agent Targeting the Wnt/β-Catenin Signaling Pathway via CDK8 Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a debilitating disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. While antiresorptive therapies have been the mainstay of treatment, there is a growing need for anabolic agents that can stimulate new bone formation. This technical guide explores the promising potential of thienopyridone derivatives as orally active bone anabolic agents. Emerging evidence suggests that these compounds exert their effects through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of the Wnt/β-catenin signaling pathway, which is pivotal for osteoblast differentiation and bone formation. This document provides a comprehensive overview of the preclinical data, proposed mechanism of action, and detailed experimental methodologies relevant to the investigation of thienopyridones for the treatment of osteoporosis.
Introduction
The discovery of novel, orally bioavailable small molecules that can stimulate bone formation represents a major advancement in osteoporosis therapy. This compound derivatives have been identified as a promising class of compounds with bone anabolic properties. Preclinical studies have demonstrated their ability to enhance osteoblastic differentiation and increase bone mineral density in animal models of postmenopausal osteoporosis. This guide will delve into the scientific underpinnings of this compound's mode of action, with a particular focus on the lead compound, 3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide (15k).
Mechanism of Action: Targeting the CDK8/Wnt/β-Catenin Axis
While initial investigations into bone anabolic agents have often focused on direct modulation of pathways involving GSK-3β, recent findings point towards an indirect and nuanced mechanism for thienopyridones. The proposed mechanism of action centers on the inhibition of Cyclin-Dependent Kinase 8 (CDK8).
CDK8, a component of the Mediator complex, has been identified as a positive regulator of β-catenin-dependent transcription[1][2][3][4]. The canonical Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation and bone formation[5][6]. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of osteogenic genes.
By inhibiting CDK8, this compound derivatives are thought to enhance the transcriptional activity of β-catenin, thereby promoting the expression of genes essential for osteoblast maturation and function. This leads to increased bone formation.
Furthermore, studies have shown that CDK8 inhibition has a dual effect on bone remodeling. In addition to promoting osteoblast mineralization, it also suppresses osteoclastogenesis, the process of bone resorption[7][8]. This dual action makes CDK8 an attractive therapeutic target for osteoporosis, as it simultaneously stimulates bone formation and reduces bone breakdown.
Signaling Pathway Diagram
Data Presentation
Quantitative data from the primary study on the lead this compound compound 15k is not publicly available in its entirety. The following tables summarize the key findings based on published abstracts and data from related studies on CDK8 inhibitors.
Table 1: In Vitro Activity of this compound Derivatives
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Thienopyridine derivative 1 | Alkaline Phosphatase (ALPase) Activity | ST2 (mouse stromal cells) | Osteoblastic differentiation | Identified as a hit compound | [1] |
| This compound 15k | Alkaline Phosphatase (ALPase) Activity | ST2 (mouse stromal cells) | Osteoblastic differentiation | Strong enhancer of ALPase activity | [1] |
| Senexin B (CDK8 inhibitor) | Osteoblast Mineralization | Primary mouse osteoblasts | Mineralization | Promoted mineralization and increased ALP activity | [4] |
Table 2: In Vivo Efficacy of this compound 15k in an Ovariectomized (OVX) Rat Model
| Animal Model | Treatment Group | Dosage | Duration | Key Finding | Reference |
| Ovariectomized (OVX) Rats | This compound 15k | 10 mg/kg/day (oral) | 6 weeks | Statistically significant improvements in areal Bone Mineral Density (aBMD) | [1] |
| Ovariectomized (OVX) Rats | Vehicle Control | - | 6 weeks | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives. These protocols are based on standard procedures and information available in the public domain.
In Vitro Alkaline Phosphatase (ALPase) Activity Assay
This assay is a widely used indicator of early osteoblast differentiation.
Objective: To assess the effect of this compound compounds on the differentiation of osteoprogenitor cells.
Materials:
-
ST2 mouse bone marrow stromal cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline buffer solution (e.g., Tris-HCl)
-
NaOH solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: ST2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and cultured in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the this compound compounds or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for differentiation.
-
Cell Lysis: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer (e.g., Triton X-100 in alkaline buffer) is added to each well to release intracellular ALP.
-
Enzymatic Reaction: pNPP substrate solution is added to each well, and the plate is incubated at 37°C. ALP in the cell lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Reaction Termination: The reaction is stopped by adding a NaOH solution.
-
Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.
-
Data Analysis: ALPase activity is normalized to the total protein content in each well and expressed as a fold change relative to the vehicle control.
Experimental Workflow: In Vitro ALPase Assay
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard preclinical model that mimics postmenopausal bone loss.
Objective: To evaluate the in vivo efficacy of orally administered this compound on bone mineral density.
Materials:
-
Female Sprague-Dawley or Wistar rats (typically 3-6 months old)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
This compound compound 15k
-
Vehicle for oral administration
-
Dual-energy X-ray absorptiometry (DXA) scanner for small animals
Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Ovariectomy: Rats are anesthetized, and a bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham operation (laparotomy without removal of ovaries) is performed on the control group.
-
Recovery and Bone Loss Period: Animals are allowed to recover from surgery and are typically housed for a period of 4-8 weeks to allow for the development of osteopenia.
-
Treatment: Following the bone loss period, the OVX rats are randomly assigned to treatment groups and receive daily oral administration of this compound 15k (e.g., 10 mg/kg/day) or the vehicle for a specified duration (e.g., 6 weeks).
-
Bone Mineral Density (aBMD) Measurement: aBMD of the lumbar spine and/or femur is measured at baseline (before treatment) and at the end of the treatment period using a DXA scanner calibrated for small animals.
-
Data Analysis: Changes in aBMD between the treatment and vehicle control groups are statistically analyzed to determine the efficacy of the this compound compound.
Experimental Workflow: Ovariectomized Rat Model
Conclusion and Future Directions
This compound derivatives represent a novel and promising class of orally active bone anabolic agents. The proposed mechanism of action, involving the inhibition of CDK8 and subsequent positive regulation of the Wnt/β-catenin signaling pathway, offers a unique therapeutic approach to stimulating bone formation and inhibiting bone resorption. The preclinical data for the lead compound, 15k, demonstrates its potential to increase bone mineral density in a relevant animal model of postmenopausal osteoporosis.
Future research should focus on:
-
Elucidating the precise molecular interactions between thienopyridones and CDK8.
-
Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Evaluating the long-term safety and efficacy of this compound treatment.
-
Exploring the potential for combination therapies with existing antiresorptive agents.
The continued investigation of this compound class holds significant promise for the development of a new generation of anabolic therapies for osteoporosis and other bone-related disorders.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential: A Technical Guide to the Anti-Cancer Properties of Thienopyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridones, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-cancer therapeutics. Their diverse mechanisms of action, targeting multiple facets of cancer cell biology, have garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the anti-cancer properties of thienopyridones, focusing on their mechanisms of action, experimental validation, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation cancer therapies.
Mechanisms of Anti-Cancer Activity
Thienopyridone derivatives have demonstrated a remarkable ability to interfere with various cellular processes that are critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action identified to date are detailed below.
Phosphatase of Regenerating Liver (PRL) Inhibition
A key target of certain thienopyridones is the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases, particularly PRL-3, which is overexpressed in numerous metastatic cancers.[1][2] Thienopyridones act as potent and selective inhibitors of these phosphatases.[1] Inhibition of PRL-3 by thienopyridones leads to the cleavage of p130Cas, a focal adhesion-associated protein. This event triggers a cascade of downstream effects, ultimately culminating in caspase-mediated apoptosis.[1]
Receptor Tyrosine Kinase (RON) Inhibition
The Recepteur d'Origine Nantais (RON), a member of the MET receptor tyrosine kinase family, is another significant target for this compound-based inhibitors.[3] Aberrant RON signaling is implicated in the progression of various cancers.[3] Specific this compound derivatives have been developed to potently inhibit RON kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK pathways.[3][4]
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
The mechanism of action for some cytotoxic thienopyridines involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[5] This enzyme is crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key regulators of intracellular calcium levels and protein kinase C (PKC) activity, respectively.[6][7] By inhibiting PI-PLC, these thienopyridones disrupt critical signaling pathways involved in cell proliferation and survival.[5][8]
Other Mechanisms
In addition to the aforementioned pathways, various this compound derivatives have been reported to exert their anti-cancer effects through other mechanisms, including:
-
Hsp90 Inhibition: Certain thieno[2,3-c]pyridine derivatives act as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[9][10]
-
DNA Gyrase and Topoisomerase II Inhibition: Tetracyclic thienopyridones have been shown to inhibit DNA gyrase and topoisomerase II, enzymes essential for DNA replication and repair, leading to cell death in cancer cells.
-
Tubulin Polymerization Inhibition: Some novel thienopyridine indole derivatives have been found to inhibit tubulin polymerization by targeting the colchicine-binding site, thereby disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis.[11]
-
Chemosensitization: Thienopyridines have been investigated for their potential to enhance the efficacy of existing chemotherapeutic agents, such as topotecan, by inhibiting DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[12]
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of representative this compound derivatives against various cancer cell lines.
Table 1: PRL Phosphatase Inhibitory Activity and Anti-proliferative Effects
| Compound | Target | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| This compound | PRL-1 | 173 | RKO (Colon) | 3.29 | [1] |
| PRL-2 | 277 | HT-29 (Colon) | 3.05 | [1] | |
| PRL-3 | 128 | [1] |
Table 2: Anti-proliferative Activity of Various this compound Derivatives
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 1g | Hepatocellular Carcinoma | HepG2 | 0.016 | [13] |
| 9b-e (range) | Breast Cancer | MCF-7 | 1.6 - 2.8 | |
| Non-Small Cell Lung Cancer | A549 | 2.6 - 6.9 | ||
| 11d | Colon Cancer | HCT-116 | 0.079 | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | - | [5] | |
| 6i | Head and Neck Cancer | HSC3 | 10.8 | [10] |
| Breast Cancer | T47D | 11.7 | [10] | |
| Colorectal Cancer | RKO | 12.4 | [10] | |
| Aminodi(hetero)arylamine derivative | Breast Adenocarcinoma | MCF-7 | 1.30 - 1.63 | [8] |
| Melanoma | A375-C5 | 1.30 - 1.63 | [8] | |
| Non-Small Cell Lung Cancer | NCI-H460 | 1.30 - 1.63 | [8] | |
| Hepatocellular Carcinoma | HepG2 | 1.30 - 1.63 | [8] | |
| 20b | Gastric Cancer | MGC-803 | 0.00161 | [11] |
| Gastric Cancer | HGC-27 | 0.00182 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's anti-cancer properties are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
-
Protocol:
-
Culture and treat cells with the this compound compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.[15]
-
Protocol:
-
Culture and treat cells with the this compound compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to degrade RNA and prevent its staining by PI.
-
Stain the cells with a PI solution.
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
Thienopyridones represent a versatile and potent class of anti-cancer agents with a diverse range of molecular targets and mechanisms of action. Their ability to inhibit key enzymes and signaling pathways involved in cancer progression, such as PRL phosphatases, RON receptor tyrosine kinase, and PI-PLC, underscores their therapeutic potential. The data presented in this guide highlight the significant in vitro efficacy of various this compound derivatives against a broad spectrum of cancer cell lines. The detailed experimental protocols provide a foundation for further investigation and validation of these promising compounds. As research continues to unravel the full extent of their anti-cancer properties and to optimize their pharmacological profiles, thienopyridones hold the promise of contributing to the development of more effective and targeted cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine K...: Ingenta Connect [ingentaconnect.com]
- 4. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Thienopyridones and Their Impact on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of thienopyridone derivatives on platelet aggregation. Thienopyridones are a class of prodrugs that, once metabolized into their active forms, function as potent antagonists of the P2Y12 receptor, a critical component in the cascade of platelet activation and subsequent thrombus formation. This document details the mechanism of action, key signaling pathways, experimental protocols for evaluation, and a quantitative comparison of the inhibitory effects of prominent this compound compounds.
Core Mechanism of Action: P2Y12 Receptor Antagonism
Thienopyridones, such as clopidogrel and prasugrel, are orally administered prodrugs that undergo metabolic activation primarily in the liver to form their active metabolites.[1][2] These active metabolites are irreversible antagonists of the P2Y12 receptor on the platelet surface.[3][4]
The P2Y12 receptor, when activated by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, degranulation, and a conformational change in the glycoprotein IIb/IIIa receptor. This conformational change enables the binding of fibrinogen, which cross-links platelets, leading to aggregation and the formation of a platelet plug.[5]
The active metabolites of thienopyridones contain a reactive thiol group that forms a disulfide bond with cysteine residues on the P2Y12 receptor, thereby permanently inactivating it for the lifespan of the platelet (approximately 7-10 days).[5] This irreversible inhibition prevents ADP from binding to the receptor and blocks the downstream signaling required for platelet aggregation.
Signaling Pathways
The inhibitory effect of this compound active metabolites on the P2Y12 receptor disrupts a key signaling pathway in platelet activation. The following diagram illustrates the central role of the P2Y12 receptor and the point of intervention for thienopyridones.
Quantitative Assessment of Platelet Inhibition
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against ADP-induced platelet aggregation. The following tables summarize the available quantitative data for the active metabolites of clopidogrel and prasugrel.
Table 1: In Vitro IC50 Values for this compound Active Metabolites Against ADP-Induced Platelet Aggregation
| Compound | Active Metabolite | Species | Platelet Preparation | IC50 (µM) | Reference |
| Clopidogrel | - | Human | Washed Platelets | 1.9 | [6] |
| Clopidogrel | Active Metabolite | Rat | Platelet-Rich Plasma | 2.4 | [3] |
| Prasugrel | R-138727 | Rat | Platelet-Rich Plasma | 1.8 | [3] |
| Prasugrel | R-138727 | Human | Whole Blood | 0.7 (for clot strength) | [2] |
Note: The active metabolites of prasugrel and clopidogrel have been reported to have identical dose-dependent effects on platelet aggregation in vitro.[7]
Experimental Protocols
The evaluation of this compound efficacy relies on a set of standardized in vitro and ex vivo assays. The following sections provide detailed methodologies for key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. It quantifies the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer at 37°C and establish a baseline reading.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM).
-
For inhibition studies, pre-incubate the PRP with the this compound derivative or its active metabolite for a specified time before adding the agonist.
-
-
Data Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is calculated relative to the PPP baseline.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).
Protocol:
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., sodium citrate or heparin).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).
-
For inhibition studies, pre-incubate the diluted blood with the this compound derivative.
-
-
Platelet Stimulation: Add a platelet agonist (e.g., ADP) to the samples and incubate for a defined period at room temperature.
-
Antibody Staining:
-
Add fluorochrome-conjugated monoclonal antibodies specific for platelet markers (e.g., a platelet-specific marker like CD41 or CD61) and activation markers (e.g., anti-CD62P and PAC-1) to the samples.
-
Incubate in the dark at room temperature.
-
-
Fixation: Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and the expression of a platelet-specific marker. Quantify the percentage of platelets expressing the activation markers.
Experimental and Metabolic Workflows
The following diagrams illustrate the typical workflow for the in vitro evaluation of this compound compounds and the metabolic activation pathway of these prodrugs.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Methodological & Application
Thienopyridone In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Notably, they have been identified as potent inhibitors of the Phosphatases of Regenerating Liver (PRL), a family of oncogenic protein tyrosine phosphatases (PTPs). Additionally, certain thienopyridone derivatives have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound compounds, aiding in the exploration of their therapeutic potential.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro activity of various this compound and related compounds from published studies.
Table 1: Inhibitory Activity of this compound Derivatives against PRL Phosphatases
| Compound | Target | IC50 (nM) | Reference |
| This compound | PRL-1 | 173 | [1] |
| PRL-2 | 277 | [1] | |
| PRL-3 | 128 | [1] | |
| Iminothienopyridinedione | PTP4A1 (PRL-1) | 50 | [2] |
| PTP4A2 (PRL-2) | 52 | [2] | |
| PTP4A3 (PRL-3) | 18 | [2] |
Table 2: Cytotoxic Activity of this compound and Thienopyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Compound | IC50 (µM) | Reference |
| Thienopyridine | HL-60 | Analog 1 | 5-8 | [3] |
| MCF-7 | Analog 1 | 5-8 | [3] | |
| LS-180 | Analog 1 | 5-8 | [3] | |
| Thienopyrimidine | HT-29 | Compound 9a | >100 | [4] |
| Compound 9b | >100 | [4] | ||
| HepG-2 | Compound 9a | 75.3 | [4] | |
| Compound 9b | 68.4 | [4] | ||
| MCF-7 | Compound 9a | 45.2 | [4] | |
| Compound 9b | 33.7 | [4] | ||
| MDA-MB-231 | Compound l | 27.6 | [4] |
Table 3: Activation of AMP-activated Protein Kinase (AMPK) by this compound Derivatives
| Compound | Assay System | EC50 (µM) | Reference |
| A-769662 | Rat Liver AMPK | 0.8 | [5] |
| A-592107 | Rat Liver AMPK | 38 | [5] |
| Compound 7 | Rat Liver AMPK | 38 | [5] |
Signaling Pathways and Experimental Workflows
This compound as a PRL-3 Inhibitor and its Impact on Downstream Signaling
Thienopyridones directly inhibit the phosphatase activity of PRL-3. This inhibition prevents the dephosphorylation of its substrates, which can include tumor suppressors like PTEN. By maintaining PTEN in its active, phosphorylated state, the PI3K/Akt/mTOR signaling pathway is suppressed, leading to decreased cell proliferation and survival.
This compound as an AMPK Activator
Certain this compound derivatives, such as A-769662, act as direct allosteric activators of AMPK. They bind to a site on the AMPK complex distinct from the AMP binding site, leading to a conformational change that promotes its activation. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways and stimulate catabolic pathways, thereby restoring cellular energy balance.
Experimental Workflow for In Vitro Characterization of Thienopyridones
The following workflow outlines the key in vitro assays for characterizing the biological activity of novel this compound compounds.
References
Application Notes and Protocols: Thienopyridone for Studying PRL Phosphatase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatases of Regenerating Liver (PRL), also known as Protein Tyrosine Phosphatase type IVA (PTP4A), are a family of three highly homologous dual-specificity phosphatases: PRL-1 (PTP4A1), PRL-2 (PTP4A2), and PRL-3 (PTP4A3). Overexpressed in numerous cancers, PRLs are implicated in promoting tumor progression, metastasis, and angiogenesis, making them attractive therapeutic targets.[1] Thienopyridone is a potent small molecule inhibitor of PRL phosphatases and has been utilized as a tool to investigate their function in cellular processes.[2]
However, it is crucial to note that while initially reported as a selective inhibitor, subsequent studies have revealed that this compound and its derivatives act as non-specific inhibitors of protein phosphatases by inducing the oxidation of the catalytic cysteine residue.[3][4] The apparent selectivity for PRLs may be attributed to their higher susceptibility to oxidation.[3] Therefore, while this compound can be a useful tool to inhibit PRL activity, researchers must consider its potential for off-target effects due to its redox activity.[3][5]
These application notes provide a summary of this compound's activity, relevant signaling pathways, and detailed protocols for key experiments to study PRL phosphatase function using this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PRL Phosphatases
| Target | IC50 (nM) | Reference |
| PRL-1 | 173 | [2] |
| PRL-2 | 277 | [2] |
| PRL-3 | 128 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (µM) | Reference |
| RKO (colon cancer) | Anchorage-Independent Growth | 3.29 | [2] |
| HT-29 (colon cancer) | Anchorage-Independent Growth | 3.05 | [2] |
Signaling Pathways and Experimental Workflows
PRL-3 Signaling Pathways
PRL-3 has been shown to modulate several key signaling pathways involved in cancer progression. This compound can be used to probe the role of PRLs in these pathways.
Caption: Overview of PRL-3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: In Vitro Phosphatase Inhibition Assay
Caption: Workflow for an in vitro PRL phosphatase inhibition assay using this compound.
Experimental Protocols
In Vitro PRL Phosphatase Inhibition Assay
This protocol is adapted from methods used to assess the activity of PTP4A3 inhibitors.[6]
Materials:
-
Purified recombinant PRL-1, PRL-2, or PRL-3 protein
-
This compound
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, 4 mM DTT
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions and the purified PRL enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C.
-
Initiate the reaction by adding DiFMUP to a final concentration of 12 µM.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of this compound on the viability of cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., RKO, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 50 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value from the dose-response curve.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.[2]
Materials:
-
Cancer cell lines (e.g., RKO, HT-29)
-
Complete cell culture medium
-
This compound
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and resuspend cells in complete medium.
-
Mix the cell suspension with 0.3% agar in complete medium to a final concentration of 5,000 cells/well.
-
Layer the cell-agar mixture on top of the base layer.
-
Allow the top layer to solidify.
-
Add complete medium containing various concentrations of this compound or vehicle control on top of the agar.
-
Incubate the plates for 14-21 days, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and/or measure the colony size.
-
Calculate the percent inhibition of colony formation compared to the vehicle control.
Western Blot Analysis for p130Cas and FAK Cleavage
This protocol is used to detect the downstream effects of this compound on apoptosis-related proteins.[2]
Materials:
-
HeLa cells or other suitable cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p130Cas, FAK, cleaved PARP, and cleaved caspase-8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture HeLa cells and treat with various concentrations of this compound (e.g., 1-75 µM) for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein levels and cleavage products.
HUVEC Migration Assay
This assay assesses the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs), which is relevant to angiogenesis.[2]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Chemoattractant (e.g., VEGF)
-
24-well plates
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat the HUVECs with various concentrations of this compound (e.g., 3.75-30 µM) for 24 hours.
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Seed the pre-treated HUVECs in serum-free medium into the upper chamber of the transwell inserts.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields under a microscope.
-
Calculate the percent inhibition of migration compared to the vehicle control.
Conclusion
This compound is a valuable chemical probe for studying the function of PRL phosphatases. Its ability to inhibit PRLs has been instrumental in elucidating their roles in cancer-related signaling pathways. However, researchers should be mindful of its non-specific mechanism of action through oxidation and incorporate appropriate controls to validate their findings. The protocols provided here offer a framework for investigating the effects of this compound on PRL phosphatase activity and its downstream cellular consequences.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vitro phosphatase assay [protocols.io]
Application of Thienopyridone Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridones and their derivatives, including thienopyridines and thienopyrimidines, represent a class of heterocyclic compounds that have garnered significant interest in oncology research. These compounds have demonstrated a range of anti-cancer activities across various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This document provides a summary of the applications of thienopyridone derivatives in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for their experimental use.
Data Presentation: Anti-cancer Activity of this compound Derivatives
The following tables summarize the cytotoxic and anti-proliferative effects of various this compound derivatives on different cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Thienopyrimidine 3b | MCF-7 (Breast) | MTT | 9.74 ± 0.13 | [1] |
| Thienopyrimidine 3b | MDA-MB-231 (Breast) | MTT | 4.45 ± 0.31 | [1] |
| Thienopyrimidine 4bi | MCF-7 (Breast) | MTT | 6.17 ± 1.3 | [1] |
| Thienopyrimidine 4bi | MDA-MB-231 (Breast) | MTT | 8.68 ± 4.3 | [1] |
| 2,3-Arylpyridylindole | A549 (Lung) | Cytotoxicity | 1.18 ± 0.25 | [2] |
| 2,3-Arylpyridylindole | A549 (Lung) | Cytotoxicity | 0.87 ± 0.10 | [2] |
| Thienopyridine 6i | HSC3 (Head and Neck) | MTT | 10.8 | [3] |
| Thienopyridine 6i | T47D (Breast) | MTT | 11.7 | [3] |
| Thienopyridine 6i | RKO (Colorectal) | MTT | 12.4 | [3] |
| Thienopyrimidine 2 | MCF-7 (Breast) | MTT | 0.013 | [4] |
| Thienopyrimidine 3 | MCF-7 (Breast) | MTT | 0.25 | [4] |
| Thienopyrimidine 5 | MCF-7 (Breast) | MTT | 0.26 | [4] |
Table 2: Growth Inhibition (GI50) Values of Thienopyridine Derivatives
| Compound/Derivative | Cancer Cell Line | GI50 Value (µM) | Reference |
| Thienopyridine 15f | Various | <1 | [5] |
| Crizotinib (2) | Various | 1-5 | [5] |
| BMS-777607 (4) | Various | >10 | [5] |
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Apoptosis Induction
Several studies have shown that this compound derivatives can induce apoptosis in cancer cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and changes in mitochondrial membrane potential.
Cell Cycle Arrest
A common mechanism of action for many anti-cancer agents, including this compound derivatives, is the induction of cell cycle arrest, which prevents cancer cells from replicating. Studies have frequently observed an accumulation of cells in the G2/M phase of the cell cycle following treatment.[6][7][8][9]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anti-cancer effects of this compound derivatives in cell lines.
Cell Viability and Cytotoxicity Assays
1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
This compound derivative of interest
-
Cancer cell line of choice
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at 570-590 nm using a microplate reader.[10]
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.
-
Materials:
-
This compound derivative
-
Adherent cancer cell line
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the this compound derivative for the desired duration.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]
-
Wash the plates four times with slow-running tap water and allow them to air-dry.[1]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the dye.[1][11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound derivative
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the this compound derivative for the desired time.
-
Harvest the cells (including floating cells in the media) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[12][13]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
This compound derivative
-
Cancer cell line
-
Ethanol, 70% (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the this compound derivative for the specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes at room temperature.[9][14]
-
Analyze the DNA content by flow cytometry. The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the this compound derivative.
-
Materials:
-
This compound derivative
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against proteins involved in apoptosis or cell cycle regulation)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the this compound derivative and a control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the anti-cancer effects of a novel this compound derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Thienopyridone to Investigate Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridone is a potent and selective small molecule inhibitor of the Phosphatases of Regenerating Liver (PRL), also known as Protein Tyrosine Phosphatases 4A (PTP4A). The PRL family, consisting of PRL-1, PRL-2, and PRL-3, are dual-specificity phosphatases that are frequently overexpressed in various cancers and are associated with cancer progression, metastasis, and poor patient outcomes. By inhibiting PRL phosphatases, this compound serves as a valuable chemical tool to dissect the roles of these enzymes in cell signaling and to explore their potential as therapeutic targets.
Overexpression of PRL-3 has been shown to activate key oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] Therefore, this compound can be utilized to probe the downstream consequences of PRL inhibition on these critical cellular cascades. This document provides detailed application notes and protocols for using this compound to investigate its effects on cell signaling, anchorage-independent growth, and apoptosis.
Mechanism of Action
This compound is reported to inhibit PRL phosphatases through the oxidation of the catalytic cysteine residue within the enzyme's active site.[2][3] While this mechanism confers potent inhibition of PRLs, it is important to note the potential for off-target effects due to its redox activity.[2] Functionally, inhibition of PRL-3 by this compound leads to downstream cellular effects such as the cleavage of p130Cas, a key focal adhesion protein, and the induction of caspase-mediated apoptosis.[1]
Figure 1. Mechanism of this compound Action.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against PRL phosphatases and its effect on cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PRL-1 | 173 nM | [1] |
| PRL-2 | 277 nM | [1] | |
| PRL-3 | 128 nM | [1] | |
| EC50 | RKO (colon cancer) | 3.29 µM | [1] |
| (Anchorage-Independent Growth) | HT-29 (colon cancer) | 3.05 µM | [1] |
Key Signaling Pathways
PRL-3 has been identified as an activator of pro-survival and pro-proliferative signaling pathways. Therefore, inhibition of PRL-3 with this compound is expected to modulate these cascades.
Figure 2. Putative Signaling Pathways Modulated by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound.
Figure 3. Experimental Workflow for this compound Characterization.
Protocol 1: In Vitro PRL Phosphatase Activity Assay
This protocol is for determining the IC50 of this compound against PRL phosphatases using a fluorogenic substrate.
Materials:
-
Recombinant human PRL-1, PRL-2, or PRL-3 protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 355/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle (DMSO) control to each well.
-
Add 25 µL of recombinant PRL enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of DiFMUP substrate solution.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the effect of this compound on the tumorigenic potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., RKO, HT-29)
-
Complete growth medium
-
This compound
-
Agarose, sterile
-
6-well plates
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare 2x complete growth medium.
-
Mix equal volumes of the 1.2% agarose (cooled to 42°C) and 2x medium (warmed to 37°C) to make a 0.6% base agar solution.
-
Dispense 2 mL of the base agar solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare a 0.7% agarose solution and cool to 42°C.
-
Prepare serial dilutions of this compound in complete medium at 2x the final concentration.
-
In a tube, mix 0.5 mL of the cell suspension, 0.5 mL of the 2x this compound solution, and 1 mL of the 0.7% agarose solution.
-
Immediately overlay 1.5 mL of this cell/agar/drug mixture onto the solidified base agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound on top of the agar.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
-
Calculate the EC50 value for the inhibition of colony formation.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p130Cas, anti-cleaved PARP)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle for the desired time (e.g., 24-48 hours).
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS and then resuspend them in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound is a powerful research tool for investigating the cellular functions of PRL phosphatases and their role in cancer-related signaling pathways. The protocols outlined in this document provide a comprehensive guide for characterizing the effects of this compound on enzyme activity, cell phenotype, and key signaling cascades. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting PRL phosphatases in cancer.
References
Application Notes and Protocols for High-Throughput Screening with Thienopyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridone and its related thienopyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery for their potential as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, cardiovascular disorders, and infectious diseases. High-throughput screening (HTS) of this compound-based compound libraries is a critical step in identifying novel therapeutic agents. These application notes provide an overview of the key biological targets, relevant HTS methodologies, and detailed protocols to guide researchers in their drug discovery efforts.
Biological Targets and Mechanisms of Action
This compound derivatives have been shown to interact with several key biological targets:
-
P2Y12 Receptor: A crucial receptor in platelet activation and aggregation, making it a key target for antiplatelet therapies. Thienopyridine derivatives, such as clopidogrel, act as prodrugs that are metabolized to an active form which irreversibly binds to the P2Y12 receptor.[1][2][3]
-
Protein Phosphatases: Thienopyridones have been identified as inhibitors of phosphatases of regenerating liver (PRLs), which are dual-specificity phosphatases involved in cancer progression. The mechanism of inhibition involves the oxidation of the catalytic cysteine in the active site of these enzymes.[4]
-
Tyrosine Kinases: Specific thienopyridine derivatives have been developed as potent inhibitors of receptor tyrosine kinases like c-Met and RON splice variants, which are often dysregulated in various cancers.[5][6][7]
-
Other Targets: The thienopyridine scaffold has also been explored for its activity against DNA gyrase, making it a potential scaffold for antibacterial agents.[8]
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the in vitro activity of selected this compound and thienopyridine derivatives against various biological targets and cancer cell lines.
| Compound ID | Target/Cell Line | Assay Type | IC50 / EC50 / MIC | Reference |
| Compound 10 | A549 (Lung Carcinoma) | MTT Assay | 0.005 µM | [6] |
| Hela (Cervical Cancer) | MTT Assay | 2.833 µM | [6] | |
| MCF-7 (Breast Cancer) | MTT Assay | 13.581 µM | [6] | |
| Compound 4b | HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 3.12 µM | [9] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 20.55 µM | [9] | |
| Compound 3c | Bacterial and Fungal Strains | Antimicrobial Assay | 4-16 µg/mL (MIC) | [9] |
| Compound 11d | HCT-116 (Colon Cancer) | Anti-proliferative Assay | 79 nM | [10] |
| Compound 21r | Cancer Cell Lines | Anti-proliferative Assay | <50 nM | [10] |
| Compound 15f | RON Splice Variant-Expressing Tumors | In vivo Tumor Growth Inhibition | 74.9% at 10 mg/kg | [7] |
| Compound 3a | E. coli DNA Gyrase | Supercoiling Inhibition Assay | 2.26 µM | [8] |
| Compound 4a | E. coli DNA Gyrase | Supercoiling Inhibition Assay | 3.69 µM | [8] |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Antagonism by Thienopyridines
The following diagram illustrates the mechanism of action for thienopyridine-based antiplatelet drugs.
Caption: Thienopyridine prodrugs are metabolized to active forms that inhibit the P2Y12 receptor.
General Workflow for a High-Throughput Screening Campaign
This diagram outlines a typical workflow for an HTS campaign to identify novel this compound-based inhibitors.
Caption: A typical HTS workflow from primary screening to lead candidate selection.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivative compounds
-
Cancer cell lines (e.g., A549, Hela, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol is for evaluating the inhibitory activity of this compound derivatives against bacterial DNA gyrase.[8]
Principle: DNA gyrase introduces negative supercoils into DNA. In this assay, the conversion of relaxed plasmid DNA to its supercoiled form is monitored by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent this conversion.
Materials:
-
This compound derivative compounds
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the this compound derivative at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Compare the amount of supercoiled DNA in the presence of the test compounds to the positive control. The IC50 value is the concentration of the compound that inhibits the supercoiling activity by 50%. This can be quantified by densitometry of the DNA bands.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors [mdpi.com]
- 9. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Applications of Thienopyridone Compounds in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo studies utilizing two distinct classes of thienopyridone-based compounds: the thieno[2,3-b]pyridine derivative 15f , a potent RON kinase inhibitor for oncology research, and **A-76966al notes and protocols for in vivo studies utilizing two distinct classes of this compound-based compounds: the thieno[2,3-b]pyridine derivative 15f , a potent RON kinase inhibitor for oncology research, and A-769662 , a direct activator of AMP-activated protein kinase (AMPK) for metabolic disease research.
Part 1: Thieno[2,3-b]pyridine Compound 15f (RON Kinase Inhibitor)
Application Note
Compound 15f is a novel, orally bioavailable thieno[2,3-b]pyridine-based tyrosine kinase inhibitor targeting the recepteur d'origine nantais (RON) and its tumorigenic splice variants.[1] Aberrant RON signaling is implicated in various cancers, including colorectal, non-small cell lung, pancreatic, and cholangiocarcinoma.[1] In vivo studies have demonstrated the significant anti-neoplastic efficacy of compound 15f in patient-derived xenograft (PDX) models, making it a promising candidate for further preclinical and clinical development.[1][2]
Quantitative Data Summary
While specific pharmacokinetic parameters for compound 15f are described as "excellent," detailed quantitative data from animal studies are not fully available in the public domain. However, its bioavailability is noted as a significant improvement over its parent compounds, one of which had a bioavailability of 30.5%.[1] Efficacy data from a key in vivo study is summarized below.
Table 1: In Vivo Efficacy of Compound 15f in a Patient-Derived Xenograft (PDX) Model
| Animal Model | Compound | Dose | Route of Administration | Treatment Duration | Endpoint | Result |
| Patient-Derived Xenograft (Colorectal Cancer) | 15f | 10 mg/kg | Not Specified | Not Specified | Tumor Growth Inhibition | 74.9%[1][2] |
Signaling Pathway
Compound 15f exerts its anti-tumor effects by inhibiting the RON receptor tyrosine kinase and its constitutively active splice variants. Downstream signaling cascades, including the PI3K-AKT and RAS-MAPK pathways, are consequently suppressed, leading to reduced cancer cell proliferation and survival.[2][3][4]
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for evaluating the in vivo efficacy of thieno[2,3-b]pyridine compound 15f in a colorectal cancer PDX model. Specific parameters should be optimized based on the tumor model and experimental goals.
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Age: 6-8 weeks.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
2. Tumor Implantation:
-
Obtain fresh colorectal tumor tissue from consenting patients under ethically approved protocols.
-
In a sterile environment, dissect the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse.
-
Implant a single tumor fragment subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Study Initiation and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle used to formulate compound 15f.
-
Treatment Group: Administer compound 15f at the desired dose (e.g., 10 mg/kg). The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.
-
Administer treatment daily or as determined by pharmacokinetic studies.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, biomarker analysis).
Part 2: this compound A-769662 (AMPK Activator)
Application Note
A-769662 is a potent, reversible, and direct allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5] It preferentially activates AMPK complexes containing the β1 subunit.[6] In vivo studies in animal models of metabolic disease, such as ob/ob mice and diet-induced obese mice, have shown that A-769662 can improve glycemic control and lipid profiles.[7] It serves as a valuable tool for investigating the therapeutic potential of AMPK activation in type 2 diabetes and other metabolic disorders.
Quantitative Data Summary
Table 2: Pharmacokinetic Parameters of A-769662 in Rats
| Parameter | Value | Animal Model | Route | Reference |
| Oral Bioavailability (F) | ~38% | Sprague-Dawley Rats | Oral | [7] |
| Half-life (t½) | ~3.2 hours | Sprague-Dawley Rats | Oral | [7] |
| Cmax (at 10 mg/kg) | ~2.1 µg/mL | Sprague-Dawley Rats | Oral | [7] |
| Tmax | ~1 hour | Sprague-Dawley Rats | Oral | [7] |
Table 3: Toxicology Data for A-769662
| Study Type | Animal Model | Dose | Route | Observation | Reference |
| Acute Toxicity | ICR Mice | 300 mg/kg | Oral Gavage | 20% mortality | [7] |
| Subchronic Toxicity (28 days) | Sprague-Dawley Rats | Up to 60 mg/kg/day | Oral Gavage | No significant changes in body or organ weight | [7] |
Table 4: In Vivo Efficacy of A-769662 in a Mouse Model of Obesity
| Animal Model | Dose | Route | Treatment Duration | Endpoint | Result |
| ob/ob Mice | 30 mg/kg (b.i.d.) | i.p. | 14 days | Fed Plasma Glucose | ~40% reduction |
| ob/ob Mice | 30 mg/kg (b.i.d.) | i.p. | 14 days | Plasma & Liver Triglycerides | Significant decrease |
Signaling Pathway
A-769662 allosterically activates AMPK, which in turn phosphorylates and regulates multiple downstream targets involved in metabolism. A key target is Acetyl-CoA Carboxylase (ACC), which, when phosphorylated (inactivated) by AMPK, leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Experimental Protocol: Glucose and Lipid Lowering in an Obese Mouse Model
This protocol outlines a study to assess the effects of A-769662 on metabolic parameters in a genetically obese mouse model (e.g., ob/ob mice).
1. Animal Model:
-
Species: Male ob/ob mice and their lean littermates (for control).
-
Age: 6-8 weeks.
-
Acclimatization: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week.
2. Study Groups and Dosing:
-
Group 1: Lean mice + Vehicle.
-
Group 2: ob/ob mice + Vehicle.
-
Group 3: ob/ob mice + A-769662 (e.g., 30 mg/kg).
-
Formulation: Prepare A-769662 in a suitable vehicle (e.g., 10% DMSO + 90% saline).
-
Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection twice daily (b.i.d.) for a specified duration (e.g., 14 days).[8]
3. In-Life Measurements:
-
Body Weight and Food Intake: Measure daily.
-
Blood Glucose: Measure fed blood glucose levels from tail vein blood at baseline and at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Can be performed at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
4. Terminal Procedures and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect terminal blood samples via cardiac puncture for analysis of plasma triglycerides, insulin, and other relevant biomarkers.
-
Harvest tissues, such as the liver and skeletal muscle, and snap-freeze in liquid nitrogen for subsequent analysis (e.g., Western blotting for p-ACC, gene expression analysis).
References
- 1. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tocris.com [tocris.com]
- 7. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Determination of Thienopyridone Dose-Response Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thienopyridone and its derivatives have emerged as a significant class of molecules in pharmacological research. One prominent this compound compound acts as a potent and selective inhibitor of the Phosphatase of Regenerating Liver (PRL) family of phosphatases (PRL-1, PRL-2, and PRL-3).[1] These phosphatases are dual-specificity phosphatases that are implicated in cancer progression, making them attractive therapeutic targets.[2] this compound has been shown to induce apoptosis and suppress tumor cell growth, highlighting its anti-cancer potential.[1]
Determining the dose-response relationship is a critical step in characterizing the pharmacological activity of compounds like this compound. This involves calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the compound's potency.[3] These application notes provide detailed protocols for establishing dose-response curves for this compound using both cell-based and enzyme-based assays.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting PRL phosphatases. The proposed mechanism involves the oxidation of the catalytic cysteine residue within the active site of these phosphatases.[2] PRLs are known to promote cancer progression. Inhibition of PRLs by this compound disrupts downstream signaling, leading to the cleavage of key proteins like p130Cas and Focal Adhesion Kinase (FAK). This cascade ultimately triggers caspase-mediated apoptosis, a form of programmed cell death, thereby inhibiting cancer cell proliferation and survival.[1]
Data Presentation: Quantitative Summary
The following table summarizes published inhibitory and effective concentrations for a representative this compound compound against PRL phosphatases and cancer cell lines.
Table 1: Published Potency of this compound
| Target/Assay | Measurement | Value | Cell Line(s) | Reference |
|---|---|---|---|---|
| PRL-1 Phosphatase | IC50 | 173 nM | N/A (In Vitro) | [1] |
| PRL-2 Phosphatase | IC50 | 277 nM | N/A (In Vitro) | [1] |
| PRL-3 Phosphatase | IC50 | 128 nM | N/A (In Vitro) | [1] |
| Anchorage-Independent Growth | EC50 | 3.29 µM | RKO | [1] |
| Anchorage-Independent Growth | EC50 | 3.05 µM | HT-29 |[1] |
Table 2: Experimental Data Template for Dose-Response Analysis
| Concentration (µM) | Log [Concentration] | Response 1 (% Viability) | Response 2 (% Viability) | Response 3 (% Viability) | Average (% Viability) | Std. Deviation |
|---|---|---|---|---|---|---|
| 0 (Control) | N/A | 100 | 100 | 100 | 100 | 0.0 |
| 0.1 | -1.0 | |||||
| 0.3 | -0.52 | |||||
| 1.0 | 0.0 | |||||
| 3.0 | 0.48 | |||||
| 10.0 | 1.0 | |||||
| 30.0 | 1.48 | |||||
| 100.0 | 2.0 |
| Calculated IC50 (µM): | | | | | | |
Experimental Protocols
Protocol 1: Cell-Based Dose-Response Using Resazurin (AlamarBlue) Viability Assay
This protocol measures the metabolic activity of viable cells to determine the IC50 of this compound. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[4][5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series ranging from 200 µM to 0.2 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-cell" control (medium only, for background fluorescence).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
Viability Assay:
-
Following incubation, add 20 µL of the resazurin reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence (no-cell control) from all other readings.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% viability.
-
Calculate the percent viability for each this compound concentration.
-
Plot percent viability against the log of the this compound concentration.
-
Use non-linear regression (four-parameter logistic model) to fit a sigmoidal curve and determine the IC50 value.[6]
-
Protocol 2: In Vitro PRL Phosphatase Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified PRL phosphatase.
Materials:
-
Purified recombinant PRL-3 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5)
-
A suitable phosphatase substrate (e.g., a phosphopeptide or p-nitrophenyl phosphate - pNPP)
-
This compound stock solution (10 mM in DMSO)
-
96-well assay plate
-
Detection reagent (e.g., Malachite Green for free phosphate or a spectrophotometer for pNPP)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the this compound dilutions.
-
Add the purified PRL-3 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to all wells.
-
Include controls: "no inhibitor" (100% activity) and "no enzyme" (background).
-
-
Reaction Termination and Detection:
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent according to the manufacturer's instructions to quantify the amount of dephosphorylated product.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme) from all other values.
-
Normalize the data, setting the "no inhibitor" control as 100% enzyme activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a cell-based dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. synentec.com [synentec.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thienopyridone Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions to the common solubility issues encountered when working with Thienopyridone compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor aqueous solubility?
A1: Thienopyridones are often characterized by rigid, planar ring structures and a high molecular weight, which can make them difficult to solvate in aqueous solutions.[1] Their chemical structure often leads to strong crystal lattice energy, meaning more energy is required to break down the crystal structure and dissolve the compound. Many of these compounds are also lipophilic (fat-loving), which contributes to their poor water solubility.[2]
Q2: What is the first step I should take when I encounter a solubility issue with a this compound?
A2: The initial step is to determine the compound's solubility in various common laboratory solvents. This includes organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, as well as aqueous buffers at different pH values. This information is crucial for preparing stock solutions and planning further experiments.[3] For many Thienopyridones, a high-concentration stock solution is first prepared in an organic solvent like DMSO, which is then diluted into the aqueous experimental medium.[4]
Q3: Can pH be adjusted to improve the solubility of my this compound compound?
A3: Yes, for Thienopyridones with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[5] For example, a compound with a basic functional group will be more soluble in an acidic buffer. It is important to determine the pKa of your compound to understand how pH will affect its charge and, consequently, its solubility.[6]
Q4: Are there any general-purpose solvents that work well for most Thienopyridones?
A4: Dimethyl Sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of poorly soluble compounds, including many Thienopyridones.[4][7] However, it's important to be aware of the potential for DMSO to affect cell viability and other experimental parameters at higher concentrations. Therefore, the final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%.
Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to resolving solubility problems during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound is "crashing out" of solution because the aqueous buffer cannot maintain its solubility at the desired concentration. | 1. Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the this compound. 2. Use a co-solvent: Incorporate a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer to increase the overall solvent capacity.[5] 3. Incorporate surfactants: Surfactants like Tween 80 or Polysorbate 80 can help to form micelles that encapsulate the drug, keeping it in solution.[8] |
| Inconsistent results between experiments. | This could be due to incomplete dissolution of the compound or precipitation over time. | 1. Ensure complete initial dissolution: After adding the compound to the solvent, use vortexing and/or sonication to ensure it has fully dissolved before making further dilutions.[9] 2. Prepare fresh solutions: For compounds with borderline solubility, it is best to prepare the working solutions fresh for each experiment.[7] 3. Visually inspect for precipitation: Before use, always visually inspect your solutions for any signs of precipitation, both in the stock and final working solutions. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility is a primary reason for low oral bioavailability.[3][10] | 1. Formulation with excipients: For animal studies, consider formulating the this compound with solubilizing agents like cyclodextrins or creating a lipid-based formulation.[11][12] 2. Particle size reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the drug, leading to improved dissolution and absorption.[1][5] 3. Solid dispersion: Creating a solid dispersion of the drug in a hydrophilic carrier can enhance its dissolution rate.[13] |
Quantitative Solubility Data for Representative Thienopyridones
The following table summarizes the solubility of Sotorasib (AMG-510), a well-known this compound derivative, in various solvents.
| Compound | Solvent | Maximum Concentration | Reference |
| Sotorasib (AMG-510) | DMSO | ~100 mg/mL (178.38 mM) | [4][7] |
| Sotorasib (AMG-510) | Ethanol | ~100 mg/mL | [7] |
| Sotorasib (AMG-510) | Water | Insoluble | [7] |
| Sotorasib (AMG-510) | Aqueous Buffer (pH 1.2) | 1.3 mg/mL | [6] |
| Sotorasib (AMG-510) | Aqueous Buffer (pH 6.8) | 0.03 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution in DMSO.
Materials:
-
This compound compound (e.g., Sotorasib)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of the this compound compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL). Note: Moisture-absorbing DMSO can reduce solubility.[7]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the specific compound.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol provides an example of how to prepare a this compound formulation for oral gavage in mice, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
In a sterile tube, add 50 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear.
-
Add 500 µL of sterile water or saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[4][7]
Visualizations
Signaling Pathway: KRAS Inhibition by Sotorasib
Sotorasib is a this compound derivative that acts as a KRAS G12C inhibitor.[14] It works by covalently binding to the mutated cysteine residue in KRAS G12C, locking it in an inactive, GDP-bound state.[6] This prevents downstream signaling through the MAPK pathway, which is crucial for cell proliferation.
Caption: KRAS signaling pathway and the inhibitory action of Sotorasib.
Experimental Workflow: Troubleshooting Solubility
This workflow outlines a logical sequence of steps for a researcher to follow when encountering and resolving solubility issues with a this compound compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. longdom.org [longdom.org]
- 6. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Thienopyridone Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thienopyridone compounds in solution during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered with this compound solution stability.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Question: My this compound compound is degrading rapidly, with a significant loss of the parent compound observed by HPLC within 24 hours. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of thienopyridones in aqueous solutions is a known issue, primarily driven by oxidation. The thienopyridine core is susceptible to oxidation at both the thiophene ring and the nitrogen heterocycle.[1][2][3] One study noted over 80% decomposition of an amino-thienopyridone in a DMSO/H₂O mixture within 24 hours.
Possible Causes & Solutions:
-
Oxidation: The presence of dissolved oxygen can accelerate degradation.
-
Solution: Degas your solvents (e.g., by sparging with nitrogen or argon) before preparing the solution. Prepare and store solutions under an inert atmosphere.
-
-
pH Effects: While specific pH-rate profiles for all thienopyridones are not widely published, hydrolysis can be acid- or base-catalyzed for many pharmaceutical compounds.[4] Extreme pH values should be avoided unless required for the experiment.
-
Solution: Prepare solutions in a buffered system, ideally between pH 4 and 7, and assess the stability of your specific compound across a pH range.
-
-
Solvent Choice: The type of solvent can influence stability.
-
Solution: If compatible with your experimental design, consider using anhydrous aprotic solvents. For aqueous systems, minimize the water content if possible. A study on a related compound used a DMSO/H₂O (5:1) mixture, though degradation was still observed.
-
-
Light Exposure: Photodegradation can occur, especially with exposure to UV light.
-
Solution: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[5]
-
-
Temperature: Elevated temperatures will increase the rate of degradation.
-
Solution: Prepare solutions fresh and store them at recommended temperatures, typically 2-8°C or frozen at -20°C to -80°C for longer-term storage.[6] Always allow solutions to equilibrate to room temperature before use to avoid condensation.
-
-
Issue 2: Appearance of Multiple New Peaks in HPLC Chromatogram
-
Question: After preparing my this compound solution, I see several new, unexpected peaks in my HPLC analysis. What are these, and how can I identify them?
-
Answer: The new peaks are likely degradation products. For thienopyridine-containing drugs, common degradation pathways include N-oxidation, hydroxylation of the N-heterocycle, and oxidation of the thiophene moiety.[1][2] In some cases, endo-iminium species may also form.[2]
Identification Strategy:
-
Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7] This helps in confirming if the peaks seen in your experiment correspond to known degradants.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The mass difference can suggest the type of chemical modification (e.g., an increase of 16 amu suggests oxidation).[2]
-
Literature Review: Search for literature on the degradation of your specific this compound or structurally similar compounds to find reported degradation products and their characteristics.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results for the potency or activity of my this compound solution across different experimental runs. What could be causing this inconsistency?
-
Answer: Inconsistent results are often linked to variable stability of the compound.
Troubleshooting Checklist:
-
Solution Age: Are you using freshly prepared solutions for each experiment? this compound solutions can degrade over time.
-
Storage Conditions: Were all solutions stored under identical conditions (temperature, light exposure, container type)?
-
Solvent Quality: Are you using high-purity, degassed solvents from the same lot? Impurities in solvents can catalyze degradation.
-
pH Control: Is the pH of your experimental medium consistent? Small pH shifts can alter the rate of degradation.
-
Freeze-Thaw Cycles: If using frozen stock solutions, are you minimizing the number of freeze-thaw cycles? Repeated cycling can introduce moisture and accelerate degradation. Aliquoting stock solutions is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for thienopyridones in solution? A1: The primary degradation pathway for thienopyridones and structurally related thienopyridines is oxidation.[1][3] This can involve the formation of N-oxides, hydroxylation of the heterocyclic ring, or oxidation of the sulfur atom in the thiophene ring.[1][2] These oxidative pathways are often accelerated by factors such as light, heat, and the presence of oxidizing agents.
Q2: How should I prepare and store my this compound stock solutions? A2: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO or DMF. It is recommended to prepare a concentrated stock, aliquot it into single-use volumes, and store it at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6] Always use amber vials or protect from light. Before use, thaw the aliquot and dilute it into your aqueous experimental buffer immediately before the experiment.
Q3: What are the ideal pH conditions for working with this compound solutions? A3: Most drugs are most stable in a slightly acidic to neutral pH range (pH 4-8).[4] For thienopyridones, it is advisable to use a well-buffered solution within this range to minimize potential acid- or base-catalyzed hydrolysis. The optimal pH should be determined empirically for your specific compound and application.
Q4: Can excipients in my formulation affect this compound stability? A4: Yes, excipients can influence drug stability. While studies on thienopyridines have shown that common excipients like mannitol or cellulose do not alter the nature of the primary degradation products, they can sometimes affect the rate of degradation.[2] It is crucial to conduct stability studies on the final formulation.
Q5: What analytical method is best for monitoring this compound stability? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for monitoring the stability of pharmaceutical compounds.[8][9] This method should be able to separate the parent this compound from all potential degradation products and impurities. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at the lambda max of the compound, and a mass spectrometer can be coupled for peak identification.
Data on this compound Stability
Table 1: Illustrative Forced Degradation Data for a Generic this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 10-15% | Hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 15-20% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp | 25-35% | N-oxides, Thiophene oxides |
| Thermal | Dry Heat | 48 hours | 80°C | 5-10% | Thermolytic products |
| Photolytic | 1.2 million lux hours | N/A | Room Temp | 10-20% | Photolytic products |
Note: This table is for illustrative purposes only and is based on typical forced degradation study outcomes. Actual degradation will vary significantly based on the specific this compound structure.
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method for a novel this compound compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector. An in-line mass spectrometer is recommended for peak identification.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm; monitor at the lambda max of the this compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound in DMSO or a suitable solvent at 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 20-50 µg/mL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]
-
Visualizations
Caption: Potential degradation pathways for this compound compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. ijrpp.com [ijrpp.com]
Addressing off-target effects of Thienopyridone's redox activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thienopyridone-based compounds. The focus is on addressing the challenges associated with their inherent redox activity and mitigating potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the off-target effects of thienopyridones?
A1: The primary mechanism of off-target effects for many this compound compounds is their redox activity.[1][2] Thienopyridones and their derivatives, such as iminothienopyridinedione (ITP), can act as redox-active molecules. This means they can participate in oxidation-reduction reactions within the cell, leading to non-specific inhibition of various proteins.[1][2]
Q2: How does the redox activity of thienopyridones lead to non-specific protein inhibition?
A2: Thienopyridones can inhibit protein phosphatases non-specifically by oxidizing the catalytic cysteine residue within their active site.[1][2] This oxidation is not limited to their intended targets, such as Phosphatases of Regenerating Liver (PRLs), but can also affect other protein tyrosine phosphatases (PTPs) and small molecules like DTT and glutathione.[1] The apparent selectivity for PRLs may be due to the higher susceptibility of this protein family to oxidation.[1]
Q3: Are all this compound-based compounds prone to redox activity?
A3: While the this compound scaffold can be susceptible to redox cycling, modifications to the core structure can influence this activity. The high electron density of the fused thiophene and the aniline-like amino substituent on the pyridinone ring are contributing factors.[3] Strategies such as photooxygenation have been explored to decrease this electron density and reduce the potential for redox liability.[3]
Q4: What are the potential downstream consequences of this compound-induced redox cycling in my experiments?
A4: Uncontrolled redox cycling can lead to several confounding experimental outcomes, including:
-
Non-specific inhibition of multiple signaling pathways: As many enzymes are regulated by the redox state of cysteine residues.
-
Induction of oxidative stress: This can trigger cellular stress responses and apoptosis, masking the true effect of targeting the intended protein.
-
Misinterpretation of compound selectivity and potency: The observed biological effect may be a composite of on-target and off-target activities.
Q5: How can I assess if my this compound compound is causing off-target effects through redox activity?
A5: Several experimental approaches can be used. See the Troubleshooting Guide below for specific protocols. Key strategies include:
-
In vitro phosphatase assays with a panel of PTPs to check for non-specific inhibition.
-
Competition assays with reducing agents like DTT or TCEP.
-
Cell-based assays to measure reactive oxygen species (ROS) production.
-
General cytotoxicity assays to determine the therapeutic window.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects due to redox cycling of the this compound compound.
-
Troubleshooting Steps:
-
Run control experiments with antioxidants: Include N-acetylcysteine (NAC) in your cell culture medium along with your this compound compound. If the observed phenotype is rescued or diminished in the presence of NAC, it strongly suggests the involvement of oxidative stress.
-
Perform a dose-response curve for cytotoxicity: Use assays like MTT or Propidium Iodide (PI) staining to determine the concentration at which your compound induces cell death.[4][5] This will help you work within a non-toxic concentration range.
-
Measure intracellular ROS levels: Utilize fluorescent probes like DCFDA to quantify the generation of reactive oxygen species upon treatment with your compound. An increase in ROS would support the hypothesis of redox cycling.
-
Issue 2: My compound shows broad activity against multiple phosphatases in vitro.
-
Possible Cause: The compound is acting as a general oxidizing agent rather than a specific inhibitor.
-
Troubleshooting Steps:
-
Include reducing agents in your assay buffer: Perform your in vitro phosphatase assays in the presence and absence of DTT or TCEP. If the inhibitory activity of your compound is significantly reduced in the presence of these agents, it indicates an oxidative mechanism of inhibition.[1]
-
Test against a panel of unrelated cysteine-dependent enzymes: Broad activity against other enzymes with a catalytic cysteine would further point towards a non-specific, redox-based mechanism.
-
Data Presentation
Table 1: Example Data from a Cytotoxicity Assay (MTT)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 5 | 92.1 ± 6.3 |
| 10 | 75.4 ± 8.9 |
| 25 | 45.2 ± 10.2 |
| 50 | 15.8 ± 7.5 |
Table 2: Example Data from an In Vitro Phosphatase Inhibition Assay
| Compound | Target Phosphatase IC50 (µM) | Off-Target Phosphatase 1 IC50 (µM) | Off-Target Phosphatase 2 IC50 (µM) |
| This compound X | 2.5 | 5.1 | 8.3 |
| This compound X + 1 mM DTT | > 50 | > 50 | > 50 |
| Control Inhibitor | 1.8 | > 100 | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound compound for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Phosphatase Activity Assay
-
Reaction Buffer Preparation: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA).
-
Compound and Enzyme Incubation: In a 96-well plate, add the this compound compound at various concentrations. Add the purified phosphatase enzyme and incubate for 15 minutes at room temperature. To test for redox effects, prepare a parallel set of reactions containing 1 mM DTT.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Reaction Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 values.
Visualizations
Caption: this compound's redox activity leads to both on-target and off-target effects.
References
- 1. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Minimizing non-specific binding of Thienopyridone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Thienopyridone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common targets?
This compound is a class of chemical compounds known for their biological activity. One notable member of this class is a potent and selective inhibitor of the phosphatases of regenerating liver (PRL) family (PRL-1, PRL-2, and PRL-3), which are implicated in cancer progression.[1][2] Thienopyridones have demonstrated anti-cancer effects by inducing apoptosis.[2] It is important to note that some studies suggest that this compound and its derivatives may act as redox-active compounds, inhibiting phosphatases non-specifically through the oxidation of a catalytic cysteine, which could lead to off-target effects.[1][3] Other research has indicated that thienopyridines can also target a variety of other enzymes and receptors, including PI-PLC, tyrosyl-DNA phosphodiesterase I (TDP1), A2A receptor antagonists (A2AAR), G-protein coupled receptors (GPCRs), and P2Y12 receptors.[4]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with surfaces or molecules other than its intended biological target. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, ultimately resulting in false-positive or false-negative results.[5][6][7] For this compound, which can have multiple cellular targets, distinguishing between specific and non-specific binding is crucial for accurate interpretation of experimental outcomes.[1][3][4]
Q3: What are the common causes of high non-specific binding in assays involving this compound?
Several factors can contribute to high non-specific binding of small molecules like this compound:
-
Hydrophobic Interactions: this compound, like many small molecules, can have hydrophobic regions that interact non-specifically with hydrophobic surfaces of assay plates (e.g., polystyrene) or other proteins in the sample.[8][9]
-
Electrostatic Interactions: Charged moieties on the this compound molecule can interact with oppositely charged surfaces or molecules.[8][9]
-
Insufficient Blocking: Inadequate blocking of the assay surface (e.g., microplate wells) can leave vacant spots where this compound can bind non-specifically.[10]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can influence non-specific interactions.[8][9]
-
Contamination: Contamination of reagents, buffers, or the assay plate itself can lead to high background signals.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your assays.
Problem: High Background Signal in the Assay
High background can obscure the specific signal from this compound's interaction with its target, leading to a low signal-to-noise ratio.
Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signal.
Step 1: Review Your Controls
-
Negative Control (No this compound): This control should have a low signal, indicating that other assay components are not generating a high background.
-
Blank Control (No Target Protein): Incubate with this compound. A high signal in this control points directly to non-specific binding of this compound to the assay surface or other components.
Step 2: Optimize the Blocking Step
Insufficient blocking is a common cause of high background.
-
Increase Blocking Agent Concentration: If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration.
-
Increase Incubation Time: Allow more time for the blocking agent to coat the surface. An overnight incubation at 4°C can be effective.[10]
-
Try Different Blocking Agents: Some common blocking agents may not be optimal for all assays. Consider alternatives.
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent.[5][10][13] |
| Non-fat Dry Milk | 3-5% (w/v) | A cost-effective alternative to BSA.[10] Not recommended for assays with biotin-avidin systems due to endogenous biotin.[14] |
| Casein | 1% (w/v) | Can provide lower backgrounds than milk or BSA in some cases.[14] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific antibody binding sites.[13] |
| Commercial Blocking Buffers | Varies by manufacturer | Often optimized for specific assay types and can offer enhanced performance and stability. |
Step 3: Modify Your Assay Buffer
The composition of your assay buffer can significantly impact non-specific binding.
-
Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding.[8][15] Start with a low concentration and optimize.
| Detergent | Recommended Starting Concentration |
| Tween-20 | 0.05 - 0.1% (v/v) |
| Triton X-100 | 0.05 - 0.1% (v/v) |
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can reduce electrostatic interactions.[8][9]
-
Optimize pH: The pH of the buffer can affect the charge of both this compound and the interacting surfaces. Experiment with a range of pH values around the physiological pH of 7.4.[8][9]
Step 4: Adjust this compound Concentration
High concentrations of this compound can lead to increased non-specific binding.
-
Perform a Dose-Response Curve: This will help you determine the optimal concentration range where you observe a specific effect without excessive background. The IC50 values for this compound's inhibition of PRL phosphatases are in the nanomolar range (128-277 nM), suggesting that high micromolar concentrations may not be necessary for its primary targets.[2]
Step 5: Check Reagent and Plate Quality
-
Use High-Quality Reagents: Ensure all your reagents are fresh and not contaminated. Poor quality water can also contribute to high background.[12]
-
Consider Low-Binding Plates: If you suspect this compound is binding to the plastic of your assay plates, try using plates with a low-binding surface.[16]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with different concentrations of your chosen blocking agent (e.g., 1%, 3%, and 5% BSA in PBS).
-
Coat your microplate wells with your target protein or leave them uncoated for a blank control.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).
-
Wash the wells again three times with wash buffer.
-
Add a high concentration of this compound to the wells and incubate for your standard assay time.
-
Wash the wells thoroughly to remove unbound this compound.
-
Add your detection reagents and measure the signal.
-
Compare the background signal across the different blocking conditions to identify the most effective one.
Protocol 2: Buffer Optimization with Detergents and Salt
-
Prepare a set of assay buffers containing different concentrations of a non-ionic detergent (e.g., 0%, 0.05%, 0.1%, and 0.2% Tween-20).
-
In a separate experiment, prepare assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Use your optimized blocking protocol from above.
-
Run your assay using these different buffers, including a blank control (no target protein) for each buffer condition.
-
Measure the background signal in the blank wells for each buffer condition.
-
Select the buffer composition that provides the lowest background without significantly affecting your specific signal (if a positive control is available).
Signaling Pathway and Mechanism of Non-Specific Binding
The following diagram illustrates the potential interactions of this compound in an assay, highlighting both specific and non-specific binding pathways.
Caption: Interactions of this compound in an assay environment.
References
- 1. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. nicoyalife.com [nicoyalife.com]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. youtube.com [youtube.com]
- 16. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Thienopyridone Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Thienopyridone in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor primarily known for its potent and selective inhibition of the Phosphatase of Regenerating Liver (PRL) family of phosphatases (PRL-1, PRL-2, and PRL-3).[1] These phosphatases are implicated in cancer progression, making this compound a compound of interest in oncology research.[2] Its mechanism involves inducing apoptosis and suppressing tumor cell anchorage-independent growth.[1][3]
However, it's important to note that some studies suggest this compound and its derivatives can act as redox-active compounds, potentially inhibiting phosphatases non-specifically through the oxidation of the catalytic cysteine. This can lead to off-target effects.[2][4] Other reported activities include inhibition of phosphoinositide phospholipase C (PI-PLC) and activation of AMP-activated protein kinase (AMPK).[5][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data, a wide range of concentrations has been used depending on the cell line and the specific assay. For long-term anchorage-independent growth assays, concentrations as low as 0.5 µM have been effective.[1] For shorter-term assays (e.g., 24 hours), concentrations ranging from 1 µM to 75 µM have been explored.[1] A sensible starting point for a dose-response experiment would be a logarithmic dilution series spanning from 0.1 µM to 100 µM.
Q3: How do I determine the optimal concentration for my specific cell line?
The optimal concentration is cell-line specific and assay-dependent. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This involves treating your cells with a range of this compound concentrations and measuring the desired outcome (e.g., cell viability, inhibition of a specific signaling event). It is crucial to optimize experimental parameters such as cell seeding density and assay duration for your specific cell line to obtain reproducible results.[7][8][9]
Troubleshooting Guide
Problem: I am observing high variability in my results between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Possible Cause: Issues with this compound stability or solubility in your media.
-
Solution: this compound's stability in cell culture media can be a concern.[11][12][13][14][15] Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution stored in an appropriate solvent like DMSO. Test the solubility of this compound in your specific culture medium at the highest concentration to be used.[11]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of your assay plates for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium instead.
-
Problem: I am not observing any effect at the expected concentrations.
-
Possible Cause: The compound may have low cell permeability in your specific cell line.
-
Solution: While some peptoids, which are related to peptides, have shown good cell permeability, this can be highly variable between different compounds and cell types.[16] If low permeability is suspected, consider increasing the incubation time or using a different this compound analog if available.
-
-
Possible Cause: The target (PRL phosphatases) may not be highly expressed or play a critical role in the phenotype you are measuring in your cell line.
-
Solution: Confirm the expression of PRL-1, -2, or -3 in your cell line using techniques like Western Blot or qPCR. Choose a cell line known to be sensitive to PRL inhibition if possible.
-
Problem: I am observing significant cytotoxicity even at very low concentrations.
-
Possible Cause: Your cell line is highly sensitive to this compound.
-
Solution: Perform a detailed cytotoxicity assay with a finer dilution series at the lower concentration range to accurately determine the toxic threshold.
-
-
Possible Cause: Off-target effects are causing general toxicity.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| HeLa | Western Blot | 1-75 µM (24 hours) | Dose-dependent down-regulation of total p130Cas | [1] |
| HUVEC | Migration Assay | 3.75-30 µM (24 hours) | Significant suppression of cell migration | [1] |
| RKO | Anchorage-Independent Growth | 0.5-8.33 µM (14 days) | EC50 of 3.29 µM for inhibition of colony growth | [1] |
| HT-29 | Anchorage-Independent Growth | 0.5-8.33 µM (14 days) | EC50 of 3.05 µM for inhibition of colony growth | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol provides a framework for optimizing a resazurin assay to determine the cytotoxic effects of this compound.
1. Optimization of Seeding Density: a. Plate your chosen cell line in a 96-well plate at various densities (e.g., 1,000 to 20,000 cells/well). b. Culture for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours). c. Perform the resazurin assay to identify the cell density that results in a robust signal within the linear range of your plate reader.
2. Dose-Response Experiment: a. Seed cells at the optimized density in a 96-well plate and allow them to adhere overnight. b. Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).[8] c. Replace the medium in the wells with the medium containing the different this compound concentrations. d. Incubate for your desired exposure period (e.g., 24, 48, or 72 hours). e. Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C. f. Measure the fluorescence using a plate reader (typically 560 nm excitation / 590 nm emission). g. Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis via Western Blot
This protocol details how to detect cleavage of apoptosis markers like PARP and Caspase-8.
1. Cell Treatment: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat the cells with this compound at various concentrations (e.g., a vehicle control, a concentration around the IC50, and a higher concentration) for a specified time (e.g., 24 hours).
2. Protein Lysate Preparation: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound's primary and potential off-target pathways.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 15. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Thienopyridone-induced cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thienopyridone-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound derivatives can induce cytotoxicity through several mechanisms, which can be either the intended therapeutic effect (e.g., in anticancer agents) or an unwanted side effect. The primary pathways include:
-
Induction of Apoptosis: Many this compound-based compounds designed as anticancer agents trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase cascades.[1][2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. This imbalance, known as oxidative stress, is a common mechanism of drug-induced toxicity.[3][4][5]
-
Mitochondrial Dysfunction: Thienopyridones can interfere with mitochondrial function by disrupting the respiratory chain, altering the mitochondrial membrane potential, or inhibiting crucial mitochondrial enzymes. This can lead to a decrease in ATP production and the release of pro-apoptotic factors.[6][7]
-
Enzyme Inhibition: Some thienopyridines are designed to inhibit specific enzymes crucial for cell proliferation and survival, such as Phospholipase C (PLC) or VEGFR-2, leading to antiproliferative and cytotoxic effects in target cells.[8][9]
Q2: How can I accurately measure cytotoxicity in my this compound experiments?
Several robust assays are available to quantify cytotoxicity and cell viability. The choice of assay depends on the specific cytotoxic mechanism you are investigating.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt into a colored formazan product. They are widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.[9][10]
-
Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein with SRB dye. It is independent of metabolic activity and is known for its reproducibility, making it a reliable method for cytotoxicity screening.[11]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity resulting from compromised cell membrane integrity.[12]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells, providing detailed information on the mode of cell death.[1]
Q3: My this compound is a prodrug. How does this affect its cytotoxicity in vitro?
Thienopyridines used as antiplatelet agents, such as clopidogrel and prasugrel, are prodrugs that require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their biological effect.[13][14][15] When working with these compounds in vitro, standard cell cultures may lack the necessary CYP enzymes to convert the prodrug to its active metabolite. This can result in a lack of observable activity or cytotoxicity. To address this, researchers can use:
-
Liver Microsomes: Incorporating liver microsomes (e.g., S9 fractions) into the cell culture can provide the necessary enzymatic machinery for metabolic activation.
-
Hepatocyte Co-cultures: Culturing the target cells with primary hepatocytes can simulate in vivo metabolism.
-
Direct Application of the Active Metabolite: If available, using the synthesized active metabolite directly in experiments bypasses the need for metabolic activation.
Troubleshooting Guide
Problem: High cytotoxicity is observed in my non-cancerous/control cell line.
-
Possible Cause: The this compound derivative may have low selectivity and exhibit off-target toxicity. Many cytotoxic agents affect both cancerous and healthy cells.
-
Troubleshooting Steps:
-
Confirm the Dose-Response: Perform a detailed dose-response curve to identify a therapeutic window where toxicity is maximized in cancer cells while minimized in control cells.
-
Investigate the Mechanism: Determine if the cytotoxicity is driven by a specific pathway, such as oxidative stress.
-
Co-administer Protective Agents: If oxidative stress is confirmed, try co-incubating the cells with antioxidants like N-acetylcysteine (NAC) to see if it mitigates the toxicity in the control line.
-
Structural Modification: For drug development professionals, this may indicate a need for further structure-activity relationship (SAR) studies to improve the compound's selectivity. Modifying properties like lipophilicity can sometimes alter cytotoxic profiles.[16]
-
Problem: I am seeing high variability in my cytotoxicity assay results.
-
Possible Cause: Inconsistent experimental conditions or issues with the compound itself can lead to unreliable data.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure the this compound is fully dissolved in the culture medium. Precipitated compound can lead to inconsistent concentrations. Consider using a different solvent or sonication.
-
Standardize Cell Seeding: Verify that cell seeding density is uniform across all wells. Even minor variations can significantly impact proliferation rates and assay readouts.
-
Monitor Incubation Times: Use precise and consistent incubation times for both drug treatment and assay development.
-
Control for Edge Effects: In 96-well plates, "edge effects" can cause wells on the perimeter to evaporate faster. Avoid using the outermost wells for critical measurements or ensure proper humidification.
-
Problem: My compound is expected to be cytotoxic, but I am observing minimal effect.
-
Possible Cause: The compound may be inactive under the experimental conditions, or the chosen cell line may be resistant.
-
Troubleshooting Steps:
-
Verify Metabolic Activation: As mentioned in the FAQs, if the this compound is a prodrug, it may require metabolic activation that is absent in your cell line.[14]
-
Assess Cell Line Sensitivity: The target cell line may overexpress drug efflux pumps (e.g., P-glycoprotein) or have mutations in the target pathway, conferring resistance. Test the compound on a panel of different cell lines to assess its activity spectrum.
-
Confirm Compound Integrity: Ensure the compound has not degraded during storage. Verify its identity and purity via analytical methods like HPLC or mass spectrometry.
-
Extend Exposure Time: Some compounds require longer exposure times to induce a cytotoxic effect. Consider running a time-course experiment (e.g., 24h, 48h, 72h).
-
Data Presentation: Cytotoxicity of Thienopyridine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various thienopyridine derivatives against a panel of human cancer cell lines, providing a comparative look at their antiproliferative activity.
| Compound ID | Target Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| 11n | HUVEC (Endothelial) | 2.81 | Sorafenib | 3.11 | [9] |
| 11n | MCF-7 (Breast) | 3.01 | Sorafenib | 4.30 | [9] |
| 11n | SW480 (Colon) | 4.11 | Sorafenib | 6.01 | [9] |
| 11n | HEPG-2 (Liver) | 4.23 | Sorafenib | 5.12 | [9] |
| Compound 4 | A549 (Lung) | 38 | - | - | [16] |
| Compound 4 | MCF-7 (Breast) | 41 | - | - | [16] |
| Compound 5 | A549 (Lung) | 40 | - | - | [16] |
| Compound 5 | MCF-7 (Breast) | 42 | - | - | [16] |
Key Diagrams and Workflows
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the study of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling of this compound-induced apoptosis.
Detailed Experimental Protocols
1. Protocol: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9][10]
-
Materials:
-
96-well flat-bottom plates
-
This compound compound
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the results to determine the IC50 value.
-
2. Protocol: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells into the supernatant.[12]
-
Materials:
-
96-well flat-bottom plates
-
This compound compound
-
Appropriate cell line and complete culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)
-
Lysis buffer (provided in kit, for maximum LDH release control)
-
Microplate reader (490 nm wavelength)
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three types of controls: (1) Vehicle Control (spontaneous LDH release), (2) Maximum LDH Release Control (treat with lysis buffer), and (3) Background Control (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (prepared according to the kit's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage using the formula provided in the kit's manual, which typically normalizes the sample reading to the spontaneous and maximum release controls: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiacloprid Exposure Induces Oxidative Stress, Endoplasmic Reticulum Stress, and Apoptosis in the Liver of Mauremys reevesii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress does not play a primary role in the toxicity induced with clinical doses of doxorubicin in myocardial H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 12. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.ut.ac.ir [journals.ut.ac.ir]
Technical Support Center: Enhancing the Bioavailability of Thienopyridone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Thienopyridone, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
A1: this compound is a class of compounds investigated for various therapeutic applications, including as activators of AMP-activated protein kinase (AMPK) and inhibitors of protein tyrosine phosphatase type IVA 3 (PTP4A3/PRL-3).[1] These molecules often exhibit low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability. Enhancing bioavailability is crucial to achieve consistent and therapeutically relevant drug concentrations in preclinical in vivo studies, ensuring reliable pharmacological and toxicological data.
Q2: What are the known physicochemical properties of this compound that affect its bioavailability?
Q3: What are the primary challenges I might face when administering this compound in animal studies?
A3: The primary challenges with this compound in in vivo studies stem from its poor aqueous solubility. These challenges include:
-
Incomplete Dissolution: The compound may not fully dissolve in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Precipitation: After administration of a solubilized formulation, the drug may precipitate out of solution in the gastrointestinal tract, reducing its absorption.
-
High Variability: Poor solubility can lead to significant variability in plasma concentrations between individual animals, making data interpretation difficult.
-
Dose-Limiting Toxicity of Excipients: High concentrations of certain solvents or surfactants used to dissolve this compound may cause toxicity in animal models.
Q4: What are the recommended starting points for formulating this compound for an oral in vivo study?
A4: Given its poor solubility, a simple aqueous suspension is likely to result in very low exposure. Recommended starting points for formulation development include:
-
Co-solvent Systems: A mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 300/400, propylene glycol, DMSO) can be used. It is crucial to keep the concentration of the organic solvent as low as possible and to be aware of its potential toxicity.
-
Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with this compound, significantly increasing its aqueous solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be effective for lipophilic compounds like this compound. These formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and extent.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Drug Solubility in the Formulation | 1. Increase the concentration of the co-solvent or cyclodextrin in the formulation. 2. Switch to a different formulation strategy (e.g., from a co-solvent system to a lipid-based formulation). | Increased drug concentration in the dosing vehicle, leading to potentially higher and more consistent plasma exposure. |
| Drug Precipitation in the Gastrointestinal Tract | 1. Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. 2. Use a lipid-based formulation which can help maintain the drug in a solubilized state during digestion. | Reduced in vivo precipitation, leading to improved absorption and less variability in plasma concentrations. |
| Poor Permeability Across the Intestinal Wall (Potential BCS Class IV Characteristic) | 1. Include a permeation enhancer in the formulation (use with caution and after thorough literature review for safety). 2. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass intestinal absorption for initial efficacy studies. | Enhanced passage of the drug across the intestinal epithelium, resulting in higher systemic exposure. |
Issue 2: Formulation Instability (e.g., Precipitation in the Dosing Vehicle)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated Solution | 1. Prepare the formulation closer to the time of administration. 2. Gently warm the formulation (if the compound is heat-stable) to aid dissolution. 3. Add a stabilizer or polymer to the formulation to maintain a supersaturated state. | A stable, homogenous formulation at the time of dosing, ensuring accurate dose administration. |
| Incorrect pH of the Vehicle | 1. Determine the pH-solubility profile of this compound. 2. Adjust the pH of the formulation vehicle to a range where the drug exhibits maximum solubility and stability. | A stable formulation with the drug fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent and Cyclodextrin Combination
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile water for injection.
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate container, prepare a 20-40% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the this compound-DMSO stock solution to the HP-β-CD solution while vortexing or stirring continuously.
-
Continue to stir the mixture for 1-2 hours at room temperature to allow for complex formation.
-
Visually inspect the final formulation for any precipitation. If necessary, the formulation can be filtered through a 0.22 µm filter for sterilization and removal of any undissolved particles, especially for parenteral administration.
-
Determine the final concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats via Oral Gavage
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: House animals individually in cages with free access to food and water (unless fasting is required). Acclimatize animals for at least 3 days before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the formulation to the rats via oral gavage using a suitable gavage needle. The typical dosing volume for rats is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) using appropriate software.
-
Protocol 3: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This is a general protocol and should be optimized and validated for this compound.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the compound's properties).
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and an appropriate internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Advantages | Disadvantages | Suitable for this compound? |
| Co-solvent System | Simple to prepare, can solubilize a wide range of compounds. | Potential for in vivo precipitation, toxicity of some solvents at high concentrations. | Yes, a good starting point. |
| Cyclodextrin Complexation | Significantly increases aqueous solubility, generally well-tolerated. | Can be expensive, may not be suitable for all molecules. | Yes, evidence suggests it is effective. |
| Lipid-Based Formulation (e.g., SEDDS) | Enhances absorption via lymphatic uptake, protects the drug from degradation. | Can be complex to formulate and characterize, potential for GI side effects. | Yes, a promising approach for lipophilic compounds. |
| Amorphous Solid Dispersion | Improves dissolution rate and extent, can achieve high drug loading. | Potential for physical instability (recrystallization), requires specialized manufacturing techniques. | Yes, a more advanced but potentially very effective strategy. |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Simplified signaling pathways of this compound.
References
Technical Support Center: Modifying Thienopyridone Structures for Improved Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of thienopyridone structures to enhance selectivity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and evaluation of this compound derivatives.
Synthesis & Purification
Question: My Gewald reaction for the synthesis of the initial 2-aminothiophene precursor is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer: The Gewald reaction is a cornerstone for building the thienopyridine core, but it can be sensitive to several factors. Here are common culprits for low yields and suggested solutions:
-
Reagent Quality:
-
Sulfur: Ensure you are using high-purity, finely powdered elemental sulfur.
-
Carbonyl Compound & α-Cyanoester: Use freshly distilled or purified starting materials to avoid side reactions from impurities.
-
Base: The choice and amount of base (e.g., morpholine, triethylamine) are critical. An inappropriate base or concentration can lead to side reactions. Consider screening different bases and optimizing the stoichiometry.[1][2]
-
-
Reaction Conditions:
-
Temperature: The reaction is often exothermic. Inadequate temperature control can lead to the formation of byproducts. Ensure efficient stirring and consider controlled heating. Some variations benefit from microwave irradiation to improve yields and reduce reaction times.[1]
-
Solvent: The choice of solvent (e.g., ethanol, DMF) can significantly impact the reaction outcome. Ensure the solvent is anhydrous if required by the specific protocol.
-
-
Work-up Procedure:
-
The product can sometimes be difficult to precipitate or crystallize. Try adjusting the pH or using a different anti-solvent during work-up.
-
Question: I am observing unexpected side products during the functionalization of the this compound core. How can I identify and minimize them?
Answer: Unwanted side reactions are a common challenge. Here's a systematic approach to address this:
-
Characterize the Side Products: Use techniques like LC-MS and NMR to identify the structures of the major side products. This will provide clues about the undesired reaction pathways.
-
Common Side Reactions:
-
N-alkylation vs. O-alkylation: When alkylating the pyridone moiety, you can get a mixture of N- and O-alkylated products. The outcome is often dependent on the base and solvent used. Harder bases (e.g., sodium hydride) tend to favor O-alkylation, while softer bases in polar aprotic solvents may favor N-alkylation.
-
Over-functionalization: If your this compound scaffold has multiple reactive sites, you might see reactions at unintended positions. Consider using protecting groups to block reactive sites that you do not want to modify.
-
Ring Opening/Degradation: Harsh reaction conditions (e.g., strong acids/bases, high temperatures) can lead to the degradation of the heterocyclic core. Monitor your reaction progress carefully (e.g., by TLC or LC-MS) and try to use milder conditions.
-
Biological Evaluation & Selectivity Profiling
Question: My this compound analog shows good potency against the primary target but has significant off-target effects. What strategies can I employ to improve selectivity?
Answer: Improving selectivity is a key challenge in kinase inhibitor development.[3] Here are some strategies:
-
Structure-Activity Relationship (SAR) Guided Design:
-
Introduce Bulky Groups: Adding sterically bulky substituents to your molecule can prevent it from fitting into the ATP-binding pocket of off-target kinases, which may have different steric tolerances than your primary target.
-
Exploit Unique Residues: Analyze the crystal structures of your primary target and key off-targets. Identify non-conserved amino acid residues in the ATP-binding site that you can specifically interact with. For example, targeting a unique cysteine residue for covalent inhibition can significantly enhance selectivity.
-
Modify Hinge-Binding Moieties: The way your compound interacts with the kinase hinge region is crucial for affinity. Subtle modifications to this part of the molecule can have a large impact on selectivity.
-
-
Computational Modeling:
-
Use molecular docking and 3D-QSAR studies to predict the binding modes of your compounds in both on- and off-target kinases.[4] This can help you prioritize which analogs to synthesize and identify modifications that are likely to improve selectivity.
-
-
Consider Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to a less conserved allosteric site on the kinase. This can lead to much higher selectivity.
Question: The IC50 values for my compounds are inconsistent across different assay formats. Why is this happening and which data should I trust?
Answer: Discrepancies in IC50 values between different assay formats are common and can arise from several factors:
-
ATP Concentration: In ATP-competitive kinase assays, the measured IC50 is dependent on the ATP concentration used. Assays performed at a high ATP concentration will generally yield higher IC50 values. For better comparison, it's recommended to determine Ki values, which are independent of the ATP concentration.
-
Assay Technology: Different assay technologies (e.g., fluorescence-based, luminescence-based, radiometric) have different sensitivities and can be prone to different types of interference from your compounds. For instance, a fluorescent compound might interfere with a fluorescence-based assay. It's good practice to confirm hits using an orthogonal assay that employs a different detection method.
-
Enzyme and Substrate Source: The specific construct of the kinase and the substrate used can influence the results. Ensure you are using consistent sources and concentrations of reagents.
-
Cell-based vs. Biochemical Assays: A compound that is potent in a biochemical assay may have poor activity in a cell-based assay due to factors like poor cell permeability, high protein binding, or rapid metabolism. Cellular assays provide a more physiologically relevant measure of a compound's activity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of thienopyridones that I should focus on for modification to improve kinase selectivity?
A1: Based on published SAR studies, several regions of the this compound scaffold are critical for modulating kinase selectivity:
-
Substituents on the Pyridone Ring: Modifications at this position can influence interactions with the solvent-exposed region of the kinase active site. Introducing bulky or charged groups here can enhance selectivity.[6]
-
The Thiophene Ring: Substituents on the thiophene ring can affect the overall shape and electronic properties of the molecule, influencing its fit in the ATP-binding pocket.
-
The "Hinge-Binding" Moiety: The part of the molecule that interacts with the kinase hinge region is paramount for affinity and selectivity. Small changes here can dramatically alter the selectivity profile.
Q2: How can I set up a robust kinase selectivity profiling cascade for my this compound inhibitors?
A2: A typical selectivity profiling cascade involves a tiered approach:
-
Primary Assay: Screen your compounds against your primary target kinase to determine their potency (IC50).
-
Small Selectivity Panel: Test your most potent compounds against a small panel of closely related kinases to get an initial assessment of their selectivity.
-
Broad Kinome Panel: For your lead compounds, perform a broad kinome screen (e.g., against >100 kinases) to get a comprehensive view of their selectivity profile. Several commercial services offer such panels.[7]
-
Cellular Assays: Confirm the on-target and off-target activity of your most promising compounds in relevant cell lines.
Q3: What are some common liabilities of the this compound scaffold that I should be aware of?
A3: While a versatile scaffold, thienopyridones can have some inherent liabilities:
-
Metabolic Instability: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Consider introducing blocking groups (e.g., fluorine) at potential sites of metabolism.
-
Poor Solubility: Like many heterocyclic compounds, this compound derivatives can have poor aqueous solubility. This can be addressed by introducing polar functional groups or by formulating the compounds appropriately.
-
Off-target Activity: As with many kinase inhibitors, achieving high selectivity can be challenging. Thorough selectivity profiling is essential to identify and mitigate potential off-target effects.
Q4: Are there any known toxicophores associated with the this compound structure?
A4: While the this compound core itself is not generally considered a toxicophore, certain substituents introduced during modification could be. It is important to run standard in silico and in vitro toxicology assays on lead compounds to identify any potential liabilities. For example, some studies on thieno[2,3-d]pyrimidines have shown that certain derivatives can exhibit a risk of genotoxicity.[8]
Data Presentation
Table 1: Structure-Activity Relationship of Thienopyrimidine Derivatives as VEGFR-2 Inhibitors [6][9]
| Compound | R Group | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/VEGFR-2) |
| 1 | Phenyl | 0.08 | 0.003 | 0.0375 |
| 2 | 2-Thiophene | 0.132 | 0.001 | 0.0076 |
| 3 | 4-PhCH2NH(CH2)2NHAc | 0.024 | 0.002 | 0.0833 |
| 4 | 4-PhCH2N-piperidine-4-CONH2 | 0.017 | 0.001 | 0.0588 |
| 5 | 4-PhCH2NH(CH2)3N-1-imidazole | 0.036 | 0.001 | 0.0278 |
Table 2: Anticancer Activity and Selectivity of Thienopyrimidine Derivatives [10]
| Compound | HT-29 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | CCD 841 CoN IC50 (µM) | Selectivity Index (SI) for HT-29 |
| 8 | >100 | >100 | >100 | >100 | 75.5 |
| 9a | 1.21 ± 0.34 | 6.62 ± 0.7 | 7.2 ± 1.9 | 11.4 | 9.4 |
| 9b | 0.85 ± 0.16 | 9.11 ± 0.3 | 16.26 ± 2.3 | 17.2 | 20.2 |
| 11 | >100 | >100 | >100 | >100 | 99.7 |
| Doxorubicin | 1.4 ± 1.16 | 13.915 ± 2.2 | 8.43 ± 0.5 | - | - |
Experimental Protocols
General Procedure for the Synthesis of Thienopyridine Analogs
A common route to thienopyridine analogs involves the reaction of a 2-aminothiophene precursor with a suitable cyclizing agent. The following is a generalized protocol adapted from the literature.[11]
-
Synthesis of the 2-aminothiophene precursor: The Gewald reaction is typically employed. A ketone or aldehyde is reacted with an α-cyanoester and elemental sulfur in the presence of a base like morpholine or triethylamine in a suitable solvent such as ethanol. The reaction is often stirred at room temperature or gently heated.
-
Cyclization to the this compound core: The resulting 2-aminothiophene can be cyclized through various methods. For example, reaction with an appropriate dicarbonyl compound or its equivalent in the presence of an acid or base catalyst can yield the this compound ring system.
-
Functionalization: The this compound core can then be further modified. For instance, N-alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base like potassium carbonate in a solvent like acetonitrile.
-
Purification: The final products are typically purified by column chromatography on silica gel, followed by crystallization or precipitation.
Protocol for In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the IC50 of a compound against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the assay buffer, the kinase enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for the synthesis and evaluation of this compound analogs.
Caption: Troubleshooting strategies for improving the selectivity of this compound inhibitors.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thienopyridone's Inhibitory Edge on PRL Phosphatases: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the inhibitory activity of Thienopyridone on Phosphatase of Regenerating Liver (PRL) phosphatases. This document provides a comparative analysis of this compound against other known PRL inhibitors, supported by quantitative data and detailed experimental protocols.
The PRL family of dual-specificity phosphatases, comprising PRL-1, PRL-2, and PRL-3, are crucial regulators of various cellular processes. Their overexpression is strongly linked to cancer progression and metastasis, making them attractive targets for therapeutic intervention. This compound has emerged as a potent inhibitor of these oncogenic phosphatases. This guide delves into its efficacy and specificity in comparison to other compounds.
Comparative Inhibitory Activity of PRL Phosphatase Inhibitors
The inhibitory potential of this compound and its alternatives is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented below summarizes the in vitro inhibitory activity of selected compounds against the three PRL isoforms.
| Inhibitor | PRL-1 (PTP4A1) IC50 (nM) | PRL-2 (PTP4A2) IC50 (nM) | PRL-3 (PTP4A3) IC50 (nM) | Notes |
| This compound | 173[1] | 277[1] | 128[1] | Potent inhibitor of all three PRLs. |
| JMS-053 | 50[2][3] | 53[2][3] | 18[2][3] | A this compound derivative with improved potency. |
| Curcumin | No selectivity | No selectivity | 31,000[1] | Lacks specificity for PRL-1 and PRL-2. |
| Pentamidine | <277 µg/ml | <277 µg/ml | <277 µg/ml* | Broad-spectrum phosphatase inhibitor.[1] |
Note: IC50 for Pentamidine was reported in µg/ml using a peptide substrate, not directly comparable to nM values from DiFMUP assays.
Mechanism of Action: A Tale of Two Thienopyridones
While both this compound and its derivative JMS-053 are effective PRL inhibitors, their mechanisms of action appear to differ significantly. Research suggests that this compound and its analogs may act as redox-active compounds, inhibiting PRLs and other protein tyrosine phosphatases (PTPs) non-specifically by oxidizing the catalytic cysteine residue. This raises concerns about potential off-target effects.
In contrast, JMS-053 is characterized as a reversible and allosteric inhibitor of PTP4A3.[3][4] Studies indicate that JMS-053 does not generate significant reactive oxygen species, suggesting a more specific mechanism of action that does not rely on the oxidation of the catalytic cysteine.[5] This distinction is critical for developing targeted therapies with minimal side effects.
PRL Signaling Pathways and Inhibition
PRL phosphatases are implicated in multiple oncogenic signaling pathways that promote cell proliferation, migration, and survival. This compound and its analogs exert their anti-cancer effects by disrupting these pathways.
Caption: PRL phosphatases activate key oncogenic pathways.
Experimental Protocols
Fluorometric Assay for PRL Phosphatase Activity
This protocol details a common method for measuring the enzymatic activity of PRL phosphatases and assessing the potency of inhibitors using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human PRL-1, PRL-2, or PRL-3 enzyme
-
DiFMUP substrate (stock solution in DMSO)
-
Assay Buffer: 100 mM MOPS (pH 7.0), 0.1% β-mercaptoethanol, 0.1 mg/ml BSA[6]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, as a more stable reducing agent)[7]
-
Triton-X 100 (optional, to enhance activity)[7]
-
This compound or other test inhibitors (stock solutions in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw enzyme and substrate on ice.
-
Prepare fresh Assay Buffer. For an optimized buffer, consider adding 0.01% Triton-X and replacing β-mercaptoethanol with 5 mM TCEP.[7]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Prepare a working solution of the PRL enzyme in Assay Buffer (e.g., 1.5 nM final concentration).[6]
-
Prepare a working solution of DiFMUP in Assay Buffer (e.g., 25-100 µM final concentration).[6][7]
-
-
Assay Setup (for a 96-well plate, 100 µL final volume):
-
Add 50 µL of the appropriate inhibitor dilution or vehicle control to each well.
-
Add 25 µL of the enzyme working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 25 µL of the DiFMUP working solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically over a period of 10-60 minutes, with readings taken every 28-60 seconds.[6]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for PRL phosphatase inhibition assay.
Logical Comparison of PRL Inhibitors
The choice of an inhibitor for research or therapeutic development depends on a balance of potency, specificity, and mechanism of action.
Caption: Comparative logic for selecting a PRL inhibitor.
References
- 1. Targeting phosphatases of regenerating liver (PRLs) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thienopyridone: A Selective Inhibitor or a Broad-Spectrum Modulator of Phosphatases?
A Comparison Guide for Researchers
Thienopyridone and its derivatives have emerged as significant tool compounds in the study of phosphatases, particularly the Phosphatases of Regenerating Liver (PRL) family. Initially lauded for their high selectivity, recent evidence suggests a more complex mechanism of action that warrants a closer examination by researchers in cell biology and drug discovery. This guide provides a comprehensive comparison of this compound's activity against various phosphatases, presenting both the initial findings of its selectivity and the subsequent research proposing a non-specific, redox-based inhibitory mechanism.
Selectivity Profile: PRLs vs. Other Phosphatases
This compound was first identified as a potent and selective inhibitor of the three PRL isoforms: PRL-1, PRL-2, and PRL-3.[1][2] These phosphatases are implicated in cancer progression, making them attractive therapeutic targets. Early studies demonstrated that this compound exhibited significant inhibitory activity against PRLs at nanomolar concentrations, with minimal effects on a panel of other protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs).
However, a subsequent study challenged this notion of high selectivity. This research proposed that this compound and its more potent derivative, iminothienopyridinedione (ITP), function as redox-active compounds.[1][3] Their inhibitory effect is attributed to the oxidation of the catalytic cysteine residue within the active site of PTPs.[1][3] This mechanism suggests a broader, less specific mode of action, with the apparent selectivity for PRLs potentially arising from their heightened susceptibility to oxidation.[1][3]
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against a range of phosphatases, reflecting both the selective and non-specific perspectives.
| Phosphatase | This compound IC50 (nM) | Reference |
| PRL-1 | 173 | [1] |
| PRL-2 | 277 | [1] |
| PRL-3 | 128 | [1] |
| PTP1B | >100,000 | [2] |
| TCPTP | >100,000 | [2] |
| SHP-1 | >100,000 | [2] |
| SHP-2 | >100,000 | [2] |
| VHR | >100,000 | [2] |
| PAC-1 | >100,000 | [2] |
| MKP-1 | >100,000 | [2] |
| MKP-5 | >100,000 | [2] |
| HePTP | >100,000 | [2] |
| LAR | >100,000 | [2] |
| CD45 | >100,000 | [2] |
Note: The high IC50 values (>100,000 nM) reported in the initial selectivity profiling by Daouti et al. (2008) for non-PRL phosphatases suggest a high degree of selectivity. However, the study by Rogers et al. (2015) did not provide a comparative table with a wide range of phosphatases but demonstrated that this compound and ITP could inhibit multiple other PTPs through oxidation.[1]
Experimental Methodologies
The conflicting views on this compound's selectivity underscore the importance of understanding the experimental protocols used in these studies.
In Vitro Phosphatase Activity Assay (Selective Inhibition)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified phosphatase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human phosphatases (PRL-1, PRL-2, PRL-3, and a panel of other PTPs and DSPs) are expressed and purified. A suitable substrate, such as the artificial substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or a phosphopeptide specific to the phosphatase, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The purified phosphatase is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The reaction is allowed to proceed for a defined time, and the product formation is measured. For DiFMUP, the fluorescence of the dephosphorylated product is measured using a microplate reader. For phosphopeptide substrates, the amount of released phosphate is quantified, often using a malachite green-based colorimetric assay.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Redox-Based Inhibition Assay
This assay aims to determine if the inhibitory mechanism involves the oxidation of the phosphatase.
Protocol:
-
Enzyme Preparation: Purified protein tyrosine phosphatases are used.
-
Inhibitor and Reducing Agent Incubation: The phosphatase is incubated with this compound or ITP in the presence and absence of a strong reducing agent, such as dithiothreitol (DTT).
-
Activity Measurement: The phosphatase activity is measured using a suitable substrate as described in the previous protocol.
-
Analysis of Reversibility: To test for the reversibility of inhibition, the inhibited enzyme is treated with a reducing agent to see if the activity can be restored.
-
Direct Oxidation Measurement: The oxidation state of the catalytic cysteine of the phosphatase is directly monitored using techniques such as mass spectrometry or by labeling the reduced cysteine with a specific reagent.
Visualizing the Concepts
To further clarify the experimental workflow and the signaling context of this compound's primary target, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathways influenced by PRL-3.
Conclusion for the Researcher
The case of this compound highlights a critical consideration in the use of chemical probes: the potential for off-target effects and alternative mechanisms of action. While this compound remains a valuable tool for studying PRL phosphatases, researchers should be mindful of its potential redox activity and the implications for data interpretation.
For studies aiming to elucidate the specific roles of PRLs, it is advisable to:
-
Employ multiple, structurally distinct inhibitors to confirm that the observed phenotype is not due to an off-target effect of a single compound.
-
Include control experiments to assess the potential for redox cycling, such as performing assays in the presence of reducing agents.
-
Utilize genetic approaches , such as siRNA or CRISPR-mediated knockout of PRLs, to complement pharmacological studies and validate the on-target effects of this compound.
By carefully considering the dual nature of this compound's activity, researchers can more accurately probe the complex biology of PRL phosphatases and their role in health and disease.
References
Unveiling the Differential Effects of Thienopyridone Across Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Thienopyridone's effects in various cancer cell lines. This compound, a class of heterocyclic compounds, has demonstrated significant anti-proliferative activity, and this guide offers an objective comparison of its performance, supported by experimental data, to aid in advancing cancer research and drug discovery.
Comparative Efficacy of this compound Derivatives
This compound and its derivatives have been investigated for their anti-cancer properties across a range of cell lines, primarily targeting pathways involved in cell proliferation and survival. The mechanism of action, while not fully elucidated for all derivatives, has been linked to the inhibition of key enzymes such as Phosphoinositide Phospholipase C (PI-PLC) and Phosphatase of Regenerating Liver (PRL).[1][2] Some derivatives have also been shown to interfere with tubulin polymerization.[3]
The following tables summarize the quantitative data on the anti-proliferative activity of various this compound compounds in different cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50/GI50 Value | Reference |
| 2-amino-3-carboxamido-thieno[2,3-b]pyridines | MDA-MB-231 | Triple-Negative Breast Cancer | 162 - 644 nM (IC50) | [1] |
| HCT-116 | Colorectal Cancer | 162 - 644 nM (IC50) | [1] | |
| This compound (PRL inhibitor) | RKO | Colorectal Cancer | 3.29 µM (EC50) | [2] |
| HT-29 | Colorectal Cancer | 3.05 µM (EC50) | [2] | |
| Thienopyrimidine (RP-010) | HCT116 | Colon Cancer | 0.6 ± 0.3 µM (IC50) | [4] |
| HCT115 | Colon Cancer | 0.7 ± 0.2 µM (IC50) | [4] | |
| Thienopyrimidine derivatives (9a) | HepG-2 | Hepatocellular Carcinoma | 6.62 ± 0.7 µM (IC50) | [5] |
| MCF-7 | Breast Cancer | 7.2 ± 1.9 µM (IC50) | [5] | |
| HT-29 | Colorectal Cancer | 1.21 ± 0.34 µM (IC50) | [5] | |
| Thienopyridine (15f) | KM12C | Colon Cancer | 7 nM (GI50) | [6] |
| HT29 | Colon Cancer | 609 nM (GI50) | [6] | |
| SW620 | Colon Cancer | 420 nM (GI50) | [6] |
Table 1: Summary of Anti-proliferative Activity of this compound Derivatives in Various Cancer Cell Lines. IC50/GI50/EC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of this compound's effects.
Cell Viability and Proliferation Assays
1. MTS Assay (for GI50 determination): [6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.
2. ³H-Thymidine Incorporation Assay (for anti-proliferative activity): [7]
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds.
-
³H-Thymidine Pulse: After a set incubation period, ³H-thymidine is added to each well, and the plates are incubated for several hours to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting: Cells are harvested onto filter mats.
-
Scintillation Counting: The amount of incorporated ³H-thymidine is quantified using a scintillation counter. The percentage of cell proliferation is calculated relative to the vehicle control.
3. Soft Agar Colony Formation Assay (for anchorage-independent growth): [2]
-
Base Agar Layer: A layer of 0.6% agar in cell culture medium is prepared in 6-well plates.
-
Cell-Agar Layer: Cells are suspended in 0.3% agar in culture medium containing different concentrations of the this compound compound and layered on top of the base agar.
-
Incubation: Plates are incubated for an extended period (e.g., 14 days) to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The EC50 value is determined based on the reduction in colony number or size.
Western Blot Analysis
Western Blot Protocol (for protein expression analysis): [2]
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p130Cas, PARP, caspase-8) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these proposed mechanisms.
Figure 1: Proposed mechanism of this compound via inhibition of the PI-PLC signaling pathway.
Figure 2: this compound-induced apoptosis via inhibition of PRL phosphatases and subsequent cleavage of p130Cas and PARP.
Figure 3: Experimental workflow demonstrating Thienopyridine's effect on tubulin polymerization and cell cycle progression.
This guide consolidates available data to provide a comparative overview of this compound's efficacy across different cancer cell lines. The presented data and protocols offer a valuable resource for researchers investigating this promising class of anti-cancer compounds. Further comprehensive studies directly comparing a panel of this compound derivatives across a wider range of cell lines under standardized conditions are warranted to fully elucidate their therapeutic potential and selectivity.
References
- 1. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-space [e-space.mmu.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thienopyridone and Its Derivatives: From Antiplatelet Activity to Novel Therapeutic Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thienopyridone and its derivatives, highlighting their diverse mechanisms of action, therapeutic applications, and key experimental data. This analysis spans from the well-established antiplatelet agents to emerging derivatives targeting metabolic and oncogenic pathways.
Thienopyridones are a versatile class of heterocyclic compounds that have yielded significant therapeutic agents. While the most well-known derivatives are the thienopyridine antiplatelet drugs, recent research has unveiled novel derivatives with distinct pharmacological activities, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatases (PTPs). This guide offers a comparative overview of these derivatives, presenting key performance data, detailed experimental methodologies, and visual representations of their signaling pathways.
I. Antiplatelet Thienopyridine Derivatives: P2Y12 Receptor Antagonists
The first generation of therapeutically successful thienopyridines, including ticlopidine, clopidogrel, and prasugrel, act as irreversible antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. These agents are prodrugs that require metabolic activation in the liver to exert their antiplatelet effects.
Comparative Performance of P2Y12 Antagonists
The clinical efficacy and safety profiles of these drugs have been evaluated in numerous clinical trials. A key distinction lies in their metabolic activation, which influences their onset of action and potential for drug-drug interactions. Prasugrel, a third-generation thienopyridine, exhibits a more efficient and consistent metabolic activation compared to clopidogrel, leading to a more potent antiplatelet effect but also a higher risk of bleeding in certain patient populations.
| Derivative | Key Clinical Trial(s) | Primary Efficacy Endpoint | Key Safety Finding (Major Bleeding) |
| Ticlopidine | CATS, TASS | Significant reduction in risk of thrombotic events compared to placebo. | Increased incidence of neutropenia and thrombotic thrombocytopenic purpura compared to clopidogrel. |
| Clopidogrel | CAPRIE | Modest, but statistically significant, reduction in serious vascular events compared to aspirin. | Favorable safety profile compared to ticlopidine. |
| Prasugrel | JUMBO-TIMI 26, TRITON-TIMI 38 | Numerically lower incidence of major adverse cardiac events compared to clopidogrel. | No significant difference in major bleeding vs. clopidogrel in the JUMBO-TIMI 26 trial, but a higher risk in certain subgroups in TRITON-TIMI 38. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry):
This assay is a gold standard for assessing the efficacy of antiplatelet agents.
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Donors should not have consumed any platelet-affecting drugs for at least two weeks prior to collection.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 100 x g for 10 minutes) to obtain PRP. The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement: The PRP is placed in a turbidimetric aggregometer. A baseline light transmission is established.
-
Agonist Induction: A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.
-
Data Analysis: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The change in light transmission over time is recorded, and the maximum aggregation percentage is calculated. The effect of thienopyridine derivatives is assessed by comparing the ADP-induced aggregation in treated versus untreated samples.
P2Y12 Signaling Pathway
The P2Y12 receptor is a Gi-protein coupled receptor. Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), leading to platelet activation. P2Y12 activation also stimulates the PI3K/Akt pathway, further contributing to platelet aggregation and granule secretion.
II. This compound Derivatives as AMPK Activators
A distinct class of this compound derivatives, exemplified by A-769662, has been identified as potent and selective activators of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases such as type 2 diabetes.
Performance of AMPK Activator A-769662
A-769662 activates AMPK by binding to the β1 subunit, leading to allosteric activation and inhibition of dephosphorylation of the catalytic α subunit.
| Compound | Target | In Vitro Potency (EC50/IC50) | Cellular Activity |
| A-769662 | AMPK | EC50 = 0.8 µM (cell-free assay) | IC50 = 3.2 µM for inhibition of fatty acid synthesis in primary rat hepatocytes. |
Experimental Protocols
In Vitro AMPK Activation Assay:
This assay measures the ability of a compound to directly activate purified AMPK.
-
AMPK Source: Partially purified AMPK from a relevant tissue source (e.g., rat liver) is used.
-
Reaction Mixture: The reaction mixture contains the purified AMPK, a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP in a suitable buffer.
-
Compound Incubation: The this compound derivative (e.g., A-769662) is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Quantification: The reaction is stopped, and the incorporation of ³²P into the peptide substrate is quantified using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.
-
Data Analysis: The amount of phosphorylated substrate is plotted against the compound concentration to determine the EC50 value.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor. When activated by an increase in the AMP/ATP ratio or by pharmacological activators like A-769662, it phosphorylates a multitude of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
III. This compound Derivatives as PTP4A3 Inhibitors
A more recent development in the field of this compound chemistry is the discovery of derivatives that act as potent and selective inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3. PTP4A3 is overexpressed in various cancers and is implicated in tumor progression and metastasis, making it an attractive therapeutic target.
Comparative Performance of PTP4A3 Inhibitors
The parent this compound compound has been modified to yield more potent derivatives like iminothienopyridinedione.
| Compound | Target | In Vitro Potency (IC50) | Cellular Activity |
| This compound | PTP4A3 (PRL-3) | ~128-150 nM | EC50 = 3.05 µM for inhibition of anchorage-independent growth in HT-29 cells. |
| Iminothienopyridinedione (JMS-053) | PTP4A3 (PRL-3) | ~18-20 nM | Demonstrates cytotoxicity in ovarian cancer cell lines. |
Experimental Protocols
In Vitro Phosphatase Inhibition Assay:
This assay determines the inhibitory activity of compounds against the PTP4A3 enzyme.
-
Enzyme and Substrate: Recombinant human PTP4A3 and a suitable fluorogenic or chromogenic phosphatase substrate (e.g., DiFMUP, pNPP) are used.
-
Reaction Buffer: The assay is performed in a buffer optimized for PTP4A3 activity.
-
Compound Incubation: The this compound derivative is pre-incubated with the PTP4A3 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The fluorescence or absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition is determined for each compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
PTP4A3 Signaling Pathway
PTP4A3 is a dual-specificity phosphatase that dephosphorylates target proteins on tyrosine and serine/threonine residues. Its overexpression in cancer cells is associated with increased cell proliferation, migration, and invasion. PTP4A3 is known to activate several downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The evolution of P2Y12 antagonists from ticlopidine to clopidogrel and prasugrel demonstrates a clear progression towards improved efficacy and safety. Beyond their established role in cardiovascular medicine, novel this compound derivatives are showing significant promise in the fields of metabolic disease and oncology through the modulation of key cellular targets like AMPK and PTP4A3. The comparative data and experimental methodologies presented in this guide are intended to support further research and development in this exciting and expanding area of medicinal chemistry.
Evaluating the Specificity of Thienopyridone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Thienopyridone, a potent inhibitor of the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases (PTPs). The contentious nature of its selectivity is explored through a review of available experimental data, a comparison with an alternative PRL inhibitor, and detailed experimental protocols for assessing target engagement and specificity.
Introduction to this compound and PRL Phosphatases
This compound has emerged as a significant chemical probe for studying the function of PRL phosphatases (PRL-1, PRL-2, and PRL-3), which are dual-specificity phosphatases implicated in cancer progression, particularly in promoting cell migration, invasion, and metastasis.[1][2][3] Elevated PRL-3 expression, for instance, is associated with poor prognosis in various cancers.[2] this compound exhibits potent inhibitory activity against PRLs in the nanomolar range.[1] However, the specificity of its mechanism of action has been a subject of scientific debate, with some studies suggesting potential off-target effects.[4][5] This guide aims to provide an objective evaluation of this compound's specificity by comparing it with another class of PRL inhibitors and outlining the experimental approaches required for such an assessment.
Comparative Analysis of PRL Inhibitors
To evaluate the specificity of this compound, it is compared with BR-1, a rhodanine-based PRL-3 inhibitor.[6][7] While both compounds target PRL phosphatases, their core scaffolds and potential off-target profiles differ.
Quantitative Performance Data
The following table summarizes the available in vitro potency data for this compound and the alternative PRL inhibitor, BR-1.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | PRL-1 | 173[1] | Reportedly selective over 11 other phosphatases, but quantitative data is limited. Some studies suggest a non-specific inhibitory mechanism via oxidation of the catalytic cysteine in PTPs.[4][5] |
| PRL-2 | 277[1] | ||
| PRL-3 | 128[1] | ||
| BR-1 | PRL-3 | 900[6] | Described as having "minimal activity against other phosphatases," though comprehensive quantitative data is scarce.[6] Rhodanine derivatives have been reported to be "fairly nonspecific" in some contexts.[6] |
Mechanism of Action and Signaling Pathways
PRL-3, a primary target of this compound, is a key node in several oncogenic signaling pathways. Its overexpression can lead to the activation of pathways that promote cell proliferation, survival, and motility.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of a compound like this compound, a combination of in vitro biochemical assays and cell-based target engagement studies is essential.
In Vitro Phosphatase Activity Assay
This assay directly measures the enzymatic activity of a phosphatase and the inhibitory effect of a compound.
Objective: To determine the IC50 value of an inhibitor against a panel of phosphatases.
Materials:
-
Purified recombinant phosphatases (e.g., PRL-1, PRL-2, PRL-3, PTP1B, SHP2, CD45).
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM DTT).
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the purified phosphatase to the wells of the 96-well plate.
-
Add the different concentrations of the test compound to the wells containing the phosphatase and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
-
Calculate the rate of the reaction for each compound concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Objective: To confirm that a compound binds to its intended target protein within intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound.
-
Cell lysis buffer.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents or a suitable protein quantification method (e.g., ELISA, mass spectrometry).
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another quantitative protein detection method.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of PRL phosphatases. However, the question of its specificity remains open to debate. While initial reports suggested high selectivity, subsequent studies have proposed a mechanism of action involving non-specific oxidation of the catalytic cysteine of PTPs.[4][5] This is a critical consideration for researchers using this compound as a chemical probe, as it may lead to off-target effects that could confound experimental results.
In comparison, the rhodanine-based inhibitor BR-1 offers an alternative scaffold for PRL inhibition. However, a comprehensive public dataset on its selectivity is also lacking, and the rhodanine core itself has been associated with non-specific interactions in some contexts.
Therefore, when using this compound or any other small molecule inhibitor, it is imperative for researchers to independently validate its specificity for the intended target in their experimental system. The protocols outlined in this guide provide a framework for such a validation. A combination of in vitro profiling against a broad panel of related enzymes and cellular target engagement assays like CETSA is crucial for a thorough evaluation of an inhibitor's specificity. Future research should focus on generating comprehensive selectivity profiles for existing and novel PRL inhibitors to facilitate the development of more specific and reliable chemical tools and potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatase of Regenerating Liver 3 (PRL3) Provokes a Tyrosine Phosphoproteome to Drive Prometastatic Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyridine and Novel Antiplatelet P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the inhibition of the P2Y12 receptor on platelets is a cornerstone for the prevention of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). This guide provides a detailed head-to-head comparison of the thienopyridine class of P2Y12 inhibitors, specifically clopidogrel and prasugrel, with the newer non-thienopyridine, direct-acting inhibitor, ticagrelor. The comparison focuses on their pharmacological profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism of action for all three drugs is the inhibition of the P2Y12 receptor, which prevents ADP-mediated platelet activation and aggregation. However, their interaction with the receptor and the path to activity differ significantly.
Thienopyridines (Clopidogrel and Prasugrel): Irreversible Antagonism
Clopidogrel and prasugrel are prodrugs that require hepatic metabolism to generate an active metabolite.[1] This active metabolite then irreversibly binds to the P2Y12 receptor, typically to cysteine residues, forming a disulfide bond.[2] This covalent modification permanently disables the receptor for the lifespan of the platelet.[3]
Ticagrelor: A Reversible, Direct-Acting Approach
In contrast, ticagrelor is an orally active drug that does not require metabolic activation to exert its effect.[4] It and its active metabolite, AR-C124910XX, bind reversibly to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that locks the receptor in an inactive state.[5] This reversible, non-competitive antagonism allows for a faster offset of effect compared to the irreversible thienopyridines.
Pharmacokinetic and Pharmacodynamic Profiles
The differences in activation and binding translate to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are critical for clinical application.
Table 1: Comparative Pharmacokinetic Properties of P2Y12 Inhibitors
| Parameter | Clopidogrel (Active Metabolite) | Prasugrel (Active Metabolite) | Ticagrelor (Parent Drug) |
| Prodrug | Yes | Yes | No |
| Metabolic Activation | Two-step, CYP450 dependent | One-step, primarily esterase hydrolysis then CYP450 | Not required |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[5] | ~0.5 hours | ~1.5 hours |
| Plasma Half-life (t1/2) | ~6 hours | ~7.4 hours (mean) | ~7 hours |
| Reversibility | Irreversible | Irreversible | Reversible |
| Offset of Action | 5-7 days | 7-10 days | 3-5 days |
Note: Pharmacokinetic parameters can vary based on patient-specific factors such as genetics (e.g., CYP2C19 polymorphisms for clopidogrel) and drug-drug interactions.
Table 2: Comparative Pharmacodynamic Properties of P2Y12 Inhibitors
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| Onset of Action | Slow (2-8 hours for significant effect)[6] | Rapid (~30 minutes) | Rapid (~30 minutes) |
| Potency (Platelet Inhibition) | Moderate | High | High |
| Variability in Response | High (due to genetic factors) | Low | Low |
| Inhibition of Platelet Aggregation (IPA) at steady state | ~50-60% | >70% | ~90% |
| IC50 (ADP-induced aggregation, in vitro) | Not directly available for active metabolite | R-138727: 6.5 µM (rat platelets)[7] | 0.95 µM (rat platelets)[7] |
| ED50 (ex vivo platelet aggregation, rat model) | - | 1.9 mg/kg[7] | 8.0 mg/kg[7] |
| ED50 (in vivo thrombus formation, rat model) | - | 1.8 mg/kg[7] | 7.7 mg/kg[7] |
IC50 and ED50 values are from a single preclinical study in rats and may not be directly comparable to human clinical efficacy. Data for clopidogrel's active metabolite was not available in the same comparative study.
Signaling Pathway of P2Y12 Receptor Inhibition
The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein IIb/IIIa receptor, leading to its activation, fibrinogen binding, and ultimately, platelet aggregation. P2Y12 inhibitors disrupt this pathway.
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected into a tube containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist (e.g., ADP at a concentration of 5-20 µM) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference.
Caption: Workflow for Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood, cartridge-based assay designed to measure P2Y12 receptor blockade.
Methodology:
-
Blood Collection: Whole blood is collected in a specific Greiner blue top tube containing 3.2% sodium citrate.
-
Assay Principle: The assay cartridge contains fibrinogen-coated beads and ADP as the agonist. When the blood sample is added, the degree of platelet aggregation is determined by the agglutination of the fibrinogen-coated beads, which is measured by an optical sensor. The instrument reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
-
Procedure:
-
The blood sample is inserted into the instrument.
-
The instrument automatically mixes the blood with the reagents in the cartridge.
-
The change in light transmittance is measured as aggregation occurs.
-
-
Results: The output is a PRU value, with established therapeutic ranges to assess the effectiveness of the antiplatelet agent.
Caption: Workflow for the VerifyNow P2Y12 Assay.
Conclusion
The choice between thienopyridines and ticagrelor for P2Y12 inhibition involves a trade-off between their distinct pharmacological properties. Prasugrel and ticagrelor offer more potent and predictable platelet inhibition compared to clopidogrel, which is hampered by metabolic variability.[4] The irreversible nature of thienopyridines results in a prolonged antiplatelet effect, which can be a concern in patients requiring urgent surgery. Ticagrelor's reversible binding allows for a quicker restoration of platelet function upon discontinuation. The experimental data consistently demonstrate the superior pharmacodynamic profile of prasugrel and ticagrelor in achieving a rapid, high-level of platelet inhibition. This detailed comparison provides a foundation for researchers and drug development professionals to understand the nuances of these critical antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Prasugrel and Ticagrelor on Platelet Reactivity in Patients With Acute Coronary Syndrome: A Meta-Analysis [frontiersin.org]
- 5. Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyridone: A New Contender in the Oncology Arena? A Comparative Analysis Against Existing Cancer Therapies
For Immediate Release
A novel class of compounds, thienopyridones, is emerging as a promising challenger to established cancer therapies. Preclinical data suggest significant anti-proliferative activity across a range of cancer cell lines, including hepatocellular carcinoma, breast cancer, non-small cell lung cancer, and colorectal cancer. This guide provides a comprehensive comparison of thienopyridone's therapeutic potential against current standard-of-care treatments for these malignancies, offering researchers, scientists, and drug development professionals a data-driven assessment of this new therapeutic avenue.
At a Glance: this compound vs. Standard of Care
| Cancer Type | This compound Derivative (Preclinical) | Standard of Care (Selected Agents) |
| Hepatocellular Carcinoma (HCC) | Compound 1g: IC50 of 0.016µM in HepG2 cells[1] | Doxorubicin: IC50 of 0.37µM in HepG2 cells[1] Sorafenib: IC50 of 20-90 nM against various kinases[2] |
| Breast Cancer | Compounds 9b-e: IC50 of 1.6-2.8 µM in MCF-7 cells[3] | Paclitaxel: Varies by cell line and conditions. |
| Non-Small Cell Lung Cancer (NSCLC) | Compounds 9b-e: IC50 of 2.6-6.9 µM in A549 cells[3] | Cisplatin: Preclinical data shows efficacy, often in combination[4][5]. |
| Colorectal Cancer | Thienopyridine Derivatives: Demonstrated anti-proliferative activity. | 5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy[6][7][8]. |
Note: The data for this compound derivatives are from preclinical studies and are not directly comparable to the extensive clinical data available for standard-of-care therapies.
Deep Dive: Mechanism of Action
Thienopyridones exhibit a multi-faceted mechanism of action, a promising trait in an era of increasing drug resistance. In contrast, many established therapies rely on a single mode of action.
This compound's Multi-Target Approach:
-
Enzyme Inhibition: this compound derivatives have been shown to inhibit several key enzymes involved in cancer cell proliferation and survival, including Phosphoinositide-specific Phospholipase C (PI-PLC), Phosphatase of Regenerating Liver (PRL), Tyrosyl-DNA phosphodiesterase 1 (TDP1), and DNA gyrase.[4][9]
-
Chaperone Protein Inhibition: Some derivatives act as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have demonstrated that thienopyridones can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cells from dividing.[1]
Established Mechanisms of Standard Therapies:
-
DNA Damage: Platinum-based drugs like cisplatin directly damage the DNA of cancer cells, leading to their demise.[1][9][11][12][13]
-
Antimetabolites: 5-Fluorouracil (5-FU) interferes with the synthesis of essential cellular components, thereby inhibiting cell growth.[6][7][8]
-
Kinase Inhibition: Targeted therapies like sorafenib block the activity of multiple protein kinases that are critical for tumor growth and angiogenesis.[2][14][15][16][17]
-
Microtubule Disruption: Taxanes such as paclitaxel disrupt the cellular machinery required for cell division.
Signaling Pathways in Focus
The following diagrams illustrate the key signaling pathways targeted by thienopyridones and existing therapies.
Caption: PI-PLC Signaling Pathway Inhibition by this compound.
Caption: DNA Damage Response Pathway Activated by Cisplatin.
Caption: Hsp90 Signaling Pathway Inhibition by this compound Derivatives.
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivative or the standard-of-care drug. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the this compound derivative or standard drug for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.[18][19]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: The cells are treated with RNase A (100 µg/mL) at 37°C for 30 minutes to ensure that only DNA is stained.[18]
-
Propidium Iodide Staining: Propidium iodide (50 µg/mL) is added to the cell suspension, and the cells are incubated in the dark at room temperature for 30 minutes.[18][19][20][21]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Future Directions
The preclinical data for this compound derivatives are encouraging, demonstrating potent anti-cancer activity and a favorable multi-targeted mechanism of action. However, further research is imperative. Head-to-head in vivo studies in animal models comparing thienopyridones with standard-of-care drugs for specific cancer types are crucial to validate these initial findings. Ultimately, well-designed clinical trials will be necessary to determine the true therapeutic potential of thienopyridones in cancer patients. This emerging class of compounds warrants significant attention from the cancer research and drug development community.
References
- 1. DNA Damage Response Genes and the Development of Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 4. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical experience with cisplatin, gemcitabine, and doxorubicin in pulmonary suffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical evaluation of 5-fluorouracil biochemical modulation with folinic acid and hydroxyurea for patients with colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New drugs in therapy of colorectal cancer: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. DNA Damage Response and Cancer Metastasis: Clinical Implications and Therapeutic Opportunities - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 13. clinicalpub.com [clinicalpub.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
Independent Verification of Thienopyridone's Published Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PRL phosphatase inhibitor Thienopyridone with alternative compounds. The following sections detail its performance based on published experimental data, outline the methodologies for key experiments, and visualize the relevant signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its potential alternatives. Direct comparison is limited where specific data for alternatives against PRL phosphatases is not available.
Table 1: Inhibitory Activity against PRL Phosphatases
| Compound | Target(s) | IC50 (PRL-1) | IC50 (PRL-2) | IC50 (PRL-3) | Primary Target (if not PRL) |
| This compound | PRL-1, PRL-2, PRL-3 | 173 nM[1] | 277 nM[1] | 128 nM[1] | N/A |
| JMS-053 | PTP4A1, PTP4A2, PTP4A3 | 50 nM[2][3] | 53 nM[2][3] | 18 nM[2] | N/A |
| Salirasib | Ras | Not Reported | Not Reported | Not Reported | Ras[4][5] |
| Candesartan | Angiotensin II Receptor | Not Reported | Not Reported | Not Reported | Angiotensin II AT1 Receptor[6][7] |
Table 2: Efficacy in Anchorage-Independent Growth (Soft Agar Assay)
| Compound | Cell Lines Tested | Effective Concentration | Quantitative Inhibition Data |
| This compound | RKO, HT-29 | EC50: 3.29 µM (RKO), 3.05 µM (HT-29)[1] | Significantly inhibits tumor cell anchorage-independent growth[1]. |
| JMS-053 | PTP4A3 fl/fl cells | 0.1-5 µM | Concentration-dependent inhibition of clone formation[2]. |
| Salirasib | A549, HepG2, Huh7, Hep3B | 50-150 µM | Dose-dependent growth inhibition[8][9]. |
| Candesartan | Not Reported | Not Reported | Not Reported |
Table 3: Induction of p130Cas Cleavage
| Compound | Cell Lines Tested | Observation | Quantitative Data |
| This compound | HeLa | Dose-dependent down-regulation of total p130Cas and induction of cleavage[1]. | Not Reported |
| JMS-053 | Not Reported | Not Reported | Not Reported |
| Salirasib | Not Reported | Not Reported | Not Reported |
| Candesartan | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information extracted from the search results.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.
a. Preparation of Agar Layers:
-
Base Agar (0.5% - 0.6%):
-
Prepare a 2X concentration of the desired cell culture medium (e.g., DMEM/F12) with additives (e.g., 20% FBS, antibiotics).
-
Prepare a 1% agar solution in sterile, cell culture grade water and melt it in a microwave. Cool to 40°C in a water bath.
-
Warm the 2X medium to 40°C.
-
Mix equal volumes of the 1% agar solution and the 2X medium to obtain a final concentration of 0.5% agar in 1X medium.
-
Dispense 1.5 ml of this base agar mixture into each 35 mm petri dish and allow it to solidify at room temperature. Plates can be stored at 4°C for up to a week.
-
-
Top Agar (0.3% - 0.4%):
-
Prepare a 0.7% solution of low-melting-point agarose in sterile water, melt, and cool to 40°C. It is crucial not to exceed this temperature to avoid cell death.
-
Also, warm the 2X cell culture medium to 40°C.
-
b. Cell Preparation and Plating:
-
Trypsinize and count the cells. A single-cell suspension is essential for accurate colony counting.
-
Resuspend the desired number of cells (e.g., 5,000 cells per plate) in a small volume of 1X medium.
-
For each plate, mix the cell suspension with the 0.7% agarose and 2X medium to achieve a final agarose concentration of 0.35% and a 1X medium concentration.
-
Immediately plate 1.5 ml of this cell-agar suspension on top of the solidified base agar layer. Work with one sample at a time to prevent premature solidification of the top agar.
c. Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days.
-
Feed the cells twice a week by adding a small amount of fresh medium on top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet for at least one hour.
-
Count the colonies using a dissecting microscope.
p130Cas Cleavage Western Blot Protocol
This protocol is for detecting the cleavage of p130Cas in cells treated with this compound or other inhibitors.
a. Cell Lysis and Protein Quantification:
-
Plate cells (e.g., HeLa) and treat with varying concentrations of the inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p130Cas overnight at 4°C. This antibody should recognize both the full-length protein and its cleavage products.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of lower molecular weight bands corresponding to cleaved p130Cas fragments indicates cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: PRL-3 Signaling Pathways in Cancer.
Caption: Soft Agar Assay Workflow.
Caption: p130Cas Cleavage Western Blot Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thienopyridone: A Comparative Performance Analysis in Preclinical Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a specific Thienopyridone compound, a potent inhibitor of the Phosphatase of Regenerating Liver (PRL) family of oncogenic phosphatases. Its performance in standardized in vitro assays is objectively compared with other known PRL inhibitors, offering a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound has emerged as a selective inhibitor of PRL-1, PRL-2, and PRL-3, enzymes implicated in tumor progression and metastasis.[1][2] This compound demonstrates significant efficacy in key anticancer assays, including the inhibition of anchorage-independent growth and the induction of apoptosis. This guide presents a detailed examination of its performance data, benchmarked against other PRL inhibitors, and provides comprehensive experimental protocols for the assays cited. While initially identified as a selective inhibitor, it is noteworthy that some research suggests its mechanism may involve the non-specific oxidation of the phosphatase catalytic cysteine, with its selectivity arising from the higher susceptibility of PRLs to this process.[3][4][5]
Performance Benchmarking: this compound vs. Alternative PRL Inhibitors
The following tables summarize the quantitative performance of this compound in comparison to other known inhibitors of PRL phosphatases.
Table 1: In Vitro Phosphatase Inhibition
| Compound | Target(s) | IC50 (PRL-1) | IC50 (PRL-2) | IC50 (PRL-3) | Notes |
| This compound | PRL-1, PRL-2, PRL-3 | 173 nM[1] | 277 nM[1] | 128 nM[1] | Shows minimal effects on other phosphatases.[1] |
| JMS-053 | PTP4A3 (PRL-3) | - | - | ~18 nM[6] | A more potent analog of this compound.[6] |
| Rhodanine (BR-1) | PRL-3 | - | - | 900 nM[7][8] | A cell-permeable benzylidene rhodanine.[7] |
| Compound 43 | PRL-1, PRL-2, PRL-3 | - | - | - | Inhibits PRL trimerization, not catalytic activity.[9] |
| Salirasib | Broad PRL inhibitor | - | - | - | FDA-approved drug identified as a PRL inhibitor.[10] |
| Candesartan | Broad PRL inhibitor | - | - | - | FDA-approved drug identified as a PRL inhibitor.[10] |
Table 2: Cellular Assay Performance
| Compound | Assay | Cell Line(s) | EC50 / Effect |
| This compound | Anchorage-Independent Growth | RKO, HT-29 | 3.29 µM, 3.05 µM[1] |
| This compound | p130Cas Cleavage | HeLa | Dose-dependent downregulation of total p130Cas.[1] |
| This compound | Apoptosis Induction | HeLa | Induces cleavage of PARP and caspase-8.[1] |
| This compound | Cell Migration | HUVEC | Significantly suppresses migration.[1] |
| Rhodanine (BR-1) | Cell Invasion | B16F10 | Reduces invasion.[7] |
| JMS-053 | Cell Viability & Migration | Cancer cell lines | Reduces viability and migration at low-µM concentrations.[9] |
| Salirasib | Cell Migration | Colorectal cancer cells | Inhibited migration by >30%.[10] |
| Candesartan | Cell Migration | Colorectal cancer cells | Inhibited migration by >30%.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound-induced apoptosis via PRL inhibition and p130Cas cleavage.
Experimental Workflow: Anchorage-Independent Growth Assay
Caption: Workflow for assessing anchorage-independent growth using a soft agar assay.
Detailed Experimental Protocols
In Vitro PRL Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRL-1, PRL-2, and PRL-3.
Materials:
-
Recombinant human PRL-1, PRL-2, and PRL-3 enzymes.
-
Phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.0, 75 mM NaCl, 2 mM EDTA, 4 mM DTT).
-
This compound and control compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add a fixed concentration of the respective PRL enzyme to each well of the 384-well plate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm for DiFMUP).
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.[11][12][13]
Materials:
-
RKO and HT-29 human colorectal carcinoma cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Agarose (low melting point).
-
6-well plates.
-
This compound dissolved in DMSO.
-
Cell viability stain (e.g., Crystal Violet or a fluorescent dye).
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells. Resuspend a defined number of cells (e.g., 5,000 cells/well) in complete medium containing 0.3% agarose.
-
Layer the cell-agarose suspension on top of the base layer.
-
After the top layer solidifies, add complete medium containing various concentrations of this compound or vehicle control (DMSO) to each well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, replenishing the medium with fresh compound every 3-4 days.
-
After the incubation period, stain the colonies with Crystal Violet or a fluorescent viability dye.
-
Count the number of colonies and/or quantify the total colony area using imaging software.
-
Calculate the EC50 value, the concentration of this compound that inhibits colony formation by 50%.
Apoptosis Assay (Caspase Cleavage)
Objective: To determine if this compound induces apoptosis through the activation of caspases.[14][15][16]
Materials:
-
HeLa cells.
-
Complete growth medium.
-
This compound dissolved in DMSO.
-
Lysis buffer.
-
Antibodies specific for cleaved PARP and cleaved caspase-8.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-8.
-
Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to assess the extent of PARP and caspase-8 cleavage.
p130Cas Cleavage Assay
Objective: To evaluate the effect of this compound on the cleavage of the p130Cas protein.[17][18]
Materials:
-
HeLa cells.
-
Complete growth medium.
-
This compound dissolved in DMSO.
-
Lysis buffer.
-
Antibody specific for total p130Cas.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture and treat HeLa cells with a dose range of this compound for 24 hours as described in the apoptosis assay.
-
Prepare cell lysates and perform Western blotting as previously described.
-
Probe the membrane with a primary antibody that recognizes total p130Cas.
-
Observe the appearance of lower molecular weight bands, indicative of p130Cas cleavage, and a decrease in the full-length p130Cas protein in a dose-dependent manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of this compound and iminothienopyridinedione inhibition of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. agscientific.com [agscientific.com]
- 9. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 13. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - KE [thermofisher.com]
- 16. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cleavage of p130Cas in anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Thienopyridone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Thienopyridone. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and minimize exposure risk.
As a potent phosphatase of regenerating liver (PRL) phosphatase inhibitor with demonstrated anticancer effects, this compound must be handled with the utmost care as a hazardous compound. Adherence to these procedures is mandatory to protect personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified chemical fume hood or ventilated balance enclosure.- Double nitrile gloves (ASTM D6978 certified).- Disposable, solid-front, back-closure gown with tight-fitting cuffs.- Eye protection (safety glasses with side shields or goggles).- N95 respirator or higher. |
| Solution Preparation and Handling | - Chemical fume hood.- Double nitrile gloves (ASTM D6978 certified).- Disposable, solid-front, back-closure gown with tight-fitting cuffs.- Eye protection (safety glasses with side shields or goggles). |
| Cell Culture and In-Vitro Assays | - Class II Biosafety Cabinet.- Double nitrile gloves (ASTM D6978 certified).- Disposable, solid-front, back-closure gown with tight-fitting cuffs.- Eye protection (safety glasses with side shields). |
| Waste Disposal | - Chemical fume hood (for handling open containers of waste).- Double nitrile gloves (ASTM D6978 certified).- Disposable, solid-front, back-closure gown with tight-fitting cuffs.- Eye protection (safety glasses with side shields or goggles). |
Note: Always wash hands thoroughly with soap and water before donning and after removing PPE.[1] Contaminated gloves should be changed immediately.
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with this compound, particularly in its powdered form, must be conducted in a designated and clearly marked area, such as a chemical fume hood or a ventilated balance enclosure, to control the emission of airborne contaminants.[2]
-
Access to this area should be restricted to authorized and trained personnel.
2. Weighing and Reconstitution:
-
Weighing of powdered this compound should be performed in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions within a chemical fume hood.
-
If reconstituting a solid, add the solvent slowly to the vial to avoid aerosolization.
3. General Handling:
-
Always handle this compound solutions with care to avoid splashes and aerosol generation.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
When possible, use closed-system transfer devices (CSTDs) for transferring solutions.
4. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a common practice for many hazardous drugs, but a substance-specific decontamination protocol should be validated.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure. All waste contaminated with this compound is considered hazardous waste.
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | - Includes empty vials, used gloves, gowns, bench paper, and pipette tips.- Place in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container (often yellow or black).[3] |
| Grossly Contaminated Waste (Bulk Waste) | - Includes unused or expired this compound, and materials from spill cleanup.- This is considered acutely hazardous waste.- Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[4] |
| Sharps Waste | - Needles, syringes, and other contaminated sharps.- Dispose of immediately in a designated, puncture-resistant sharps container for hazardous waste.[5] |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.[6][7] Never dispose of this compound waste down the drain or in the regular trash.[7]
Emergency Spill Protocol
Immediate and correct response to a this compound spill is crucial to contain the contamination and prevent exposure.
Caption: Workflow for responding to a this compound spill.
In the event of personal exposure, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Report all exposures to your supervisor and institutional occupational health services.
References
- 1. utoledo.edu [utoledo.edu]
- 2. cdc.gov [cdc.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
